molecular formula C10H11N3S B188125 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 26131-61-3

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Número de catálogo: B188125
Número CAS: 26131-61-3
Peso molecular: 205.28 g/mol
Clave InChI: TWQMMYPNEWSRLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a versatile chemical scaffold recognized for its significant potential in medicinal chemistry research, particularly in the development of enzyme inhibitors. Recent investigations have identified N-substituted derivatives of this core structure as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme . One such derivative demonstrated outstanding inhibitory activity with an IC50 value of 0.36 ± 0.15 μM, surpassing the reference standard quercetin . Molecular docking studies reveal that these active derivatives bind to the enzyme's active site with high affinity, forming key interactions such as hydrogen bonds with amino acid residues like Gln598 and Arg260, which stabilizes the complex and contributes to their mechanism of action . The 1,2,4-triazole-3-thiol pharmacophore is a privileged structure in drug discovery, known to confer a range of biological activities, positioning this compound as a valuable intermediate for synthesizing novel bioactive molecules . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMMYPNEWSRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350692
Record name 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26131-61-3
Record name 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, data presentation, and workflow visualizations. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of benzoyl chloride with 4-ethyl-3-thiosemicarbazide to form the intermediate N-ethyl-N'-(benzoyl)thiourea. In the second step, this intermediate undergoes base-catalyzed intramolecular cyclization to yield the desired triazole.

Below is a visual representation of the synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_purification Purification a Benzoyl Chloride c N-ethyl-N'-(benzoyl)thiourea a->c Pyridine b 4-Ethyl-3-thiosemicarbazide b->c d N-ethyl-N'-(benzoyl)thiourea e This compound d->e NaOH (aq), Reflux f Crude Product g Pure Product f->g Recrystallization (Ethanol)

Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-ethyl-N'-(benzoyl)thiourea (Intermediate)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethyl-3-thiosemicarbazide (0.1 mol) in 100 mL of anhydrous pyridine.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add benzoyl chloride (0.1 mol) dropwise to the cooled solution over a period of 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum.

  • The crude intermediate can be purified by recrystallization from ethanol.

Synthesis of this compound
  • Suspend the dried N-ethyl-N'-(benzoyl)thiourea (0.05 mol) in 100 mL of a 2 M aqueous sodium hydroxide solution in a 250 mL round-bottom flask.

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to a pH of 5-6 with dilute hydrochloric acid.

  • The precipitated solid is the desired product, this compound.

  • Filter the product, wash thoroughly with cold water, and dry.

  • Further purification can be achieved by recrystallization from ethanol to obtain a pure crystalline solid.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various analytical techniques. The expected quantitative data are summarized in the table below.

ParameterExpected Value
Molecular Formula C₁₀H₁₁N₃S
Molecular Weight 205.28 g/mol
Melting Point Expected in the range of 180-200 °C, similar to related structures. For example, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 197-198 °C.[5]
Appearance White to off-white crystalline solid.
Yield Typically in the range of 70-85%, comparable to yields reported for similar 1,2,4-triazole-3-thiol derivatives.[5]
FT-IR (KBr, cm⁻¹) ~3100 (N-H stretch), ~2950 (aliphatic C-H stretch), ~2550 (S-H stretch), ~1610 (C=N stretch), ~1500 (C=C aromatic stretch). The presence of a band around 2500-2600 cm⁻¹ is characteristic of the S-H group in the thiol tautomer.[6]
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), 7.4-7.6 (m, 5H, Ar-H), 4.0 (q, 2H, CH₂), 1.2 (t, 3H, CH₃). The chemical shift of the SH proton is expected at a low field, which is a characteristic feature for this class of compounds.[7]
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~150 (C-phenyl), ~130, ~129, ~128 (aromatic carbons), ~40 (CH₂), ~15 (CH₃).
Mass Spectrometry (EI-MS) Expected molecular ion peak (M⁺) at m/z = 205.
Elemental Analysis Calculated for C₁₀H₁₁N₃S: C, 58.51%; H, 5.40%; N, 20.47%; S, 15.62%. Found values should be within ±0.4% of the calculated values.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the characterization process, starting from the purified compound to the confirmation of its structure.

Characterization_Flow cluster_physical Physical Properties cluster_spectroscopic Structural Elucidation cluster_elemental Compositional Analysis A Purified Compound B Physical Characterization A->B C Spectroscopic Analysis A->C D Elemental Analysis A->D B1 Melting Point B->B1 B2 Appearance B->B2 B3 Yield Calculation B->B3 C1 FT-IR C->C1 C2 ¹H NMR C->C2 C3 ¹³C NMR C->C3 C4 Mass Spectrometry C->C4 D1 CHNS Analysis D->D1 E Structure Confirmed B1->E B2->E B3->E C1->E C2->E C3->E C4->E D1->E

Logical workflow for the characterization of the synthesized compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The diverse biological potential of 1,2,4-triazole derivatives underscores the importance of developing robust and well-characterized synthetic methodologies.[1][8]

References

Spectroscopic Analysis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic data based on established methodologies and analysis of closely related analogs, particularly 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a triazole ring substituted with ethyl and phenyl groups, and a thiol group. This structure possesses key functional groups that give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The analysis of these spectra is crucial for the structural elucidation and purity assessment of the compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented below is a predictive summary based on analogous compounds.[1][2][3]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (thiol tautomer)3350 - 3250Medium
C-H Stretch (Aromatic)3150 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
S-H Stretch2600 - 2550Weak
C=N Stretch (Triazole Ring)1630 - 1600Medium-Strong
C=C Stretch (Aromatic Ring)1500 - 1400Medium-Strong
C-S Stretch700 - 600Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl, phenyl, and thiol protons. The chemical shifts are influenced by the electronic environment of the protons. The following data is predicted based on similar structures.[1][2][4]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-SH13.0 - 14.0Singlet1H
Aromatic-H7.2 - 8.0Multiplet5H
-CH₂- (Ethyl)3.8 - 4.2Quartet2H
-CH₃ (Ethyl)1.2 - 1.5Triplet3H
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=S (Thione Tautomer)165 - 175
C₅ (Triazole Ring)148 - 152
C₃ (Triazole Ring)145 - 149
Aromatic-C125 - 135
-CH₂- (Ethyl)40 - 45
-CH₃ (Ethyl)13 - 16

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak and potential fragmentation pathways are outlined below.

IonExpected m/z
[M]⁺219.08
[M-SH]⁺186.08
[M-C₂H₅]⁺190.05
[C₆H₅CN]⁺103.04
[C₆H₅]⁺77.04

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from literature methods for similar compounds.[1][2][5]

Synthesis of this compound

Synthetic Pathway start Ethyl Isothiocyanate + Benzoylhydrazine step1 Reaction in Ethanol (Formation of Thiosemicarbazide) start->step1 intermediate 1-Benzoyl-4-ethylthiosemicarbazide step1->intermediate step2 Cyclization in aq. NaOH (Reflux) intermediate->step2 acidification Acidification with HCl step2->acidification product This compound acidification->product

Caption: Proposed synthesis of this compound.

  • Synthesis of 1-Benzoyl-4-ethylthiosemicarbazide: A solution of benzoylhydrazine and ethyl isothiocyanate in ethanol is refluxed for several hours. The resulting precipitate is filtered, washed with cold ethanol, and dried.

  • Cyclization: The synthesized thiosemicarbazide is dissolved in an aqueous sodium hydroxide solution and refluxed. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the product.

  • Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow sample Purified Compound ir IR Spectroscopy (KBr Pellet) sample->ir nmr NMR Spectroscopy (DMSO-d6 or CDCl3) sample->nmr ms Mass Spectrometry (EI or ESI) sample->ms data_analysis Data Analysis and Structure Elucidation ir->data_analysis nmr->data_analysis ms->data_analysis report Final Report data_analysis->report

Caption: Workflow for the spectroscopic characterization of the title compound.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound, through the combined application of IR, NMR, and Mass Spectrometry, provides a complete picture of its molecular structure. While direct experimental data is not widely available, the predictive data based on analogous compounds presented in this guide offers a robust framework for the characterization of this and similar 1,2,4-triazole derivatives. This information is invaluable for researchers in the fields of medicinal chemistry and drug development for confirming the identity and purity of synthesized compounds.

References

Crystal Structure of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Search for Definitive Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol has revealed a significant gap in the publicly available scientific literature. Despite extensive queries of chemical databases and scholarly articles, no specific crystallographic data, including unit cell dimensions, bond lengths, and bond angles, could be retrieved for this particular compound.

Researchers, scientists, and drug development professionals interested in the precise three-dimensional arrangement of this compound will find that while synthetic methods and spectral characterization for analogous 1,2,4-triazole-3-thiol derivatives are documented, a definitive single-crystal X-ray diffraction study for this specific molecule is not readily accessible.

General Synthetic Approach for 1,2,4-Triazole-3-thiols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically follows a well-established synthetic pathway. The general methodology involves the following key steps:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization A Aromatic Carboxylic Acid C Acylthiourea A->C Reaction B Thiourea or derivative B->C Reaction D 4,5-disubstituted-4H-1,2,4-triazole-3-thiol C->D Base-catalyzed cyclization

Figure 1. Generalized synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

This synthetic route is versatile and can be adapted for a variety of substituted triazoles. However, the final step of obtaining single crystals suitable for X-ray diffraction is highly dependent on the specific properties of the compound and the crystallization conditions employed.

The Importance of Crystallographic Data

The absence of crystal structure data for this compound limits a deeper understanding of its molecular geometry and intermolecular interactions. Such data is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Precisely defining the spatial arrangement of the ethyl and phenyl substituents is fundamental for understanding how the molecule interacts with biological targets.

  • Computational Modeling: Accurate bond lengths and angles are essential for building reliable computational models for docking studies and molecular dynamics simulations.

  • Polymorphism Studies: Understanding the crystal packing can reveal the existence of different crystalline forms (polymorphs), which can have significant implications for the compound's physical properties, such as solubility and bioavailability.

Future Outlook

Given the interest in 1,2,4-triazole derivatives for their diverse biological activities, it is anticipated that the crystal structure of this compound may be determined and published in the future. Researchers in the field are encouraged to pursue single-crystal X-ray diffraction studies of this and other related compounds to fill the existing knowledge gap. Such studies would provide invaluable data for the rational design and development of new therapeutic agents.

Tautomeric Landscape of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is critical as it can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. Understanding the predominant tautomeric form is paramount for rational drug design and development.

The Thione-Thiol Tautomeric Equilibrium

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium involves the migration of a proton between the nitrogen atom at position 2 and the sulfur atom at position 3 of the triazole ring. Computational studies on a wide range of similar 1,2,4-triazole-3-thione derivatives consistently indicate that the thione form is the more stable and predominant species in the gas phase.[1][2] This preference is a key determinant of the molecule's interaction with biological targets.

Figure 1: Thione-Thiol Tautomeric Equilibrium.

Spectroscopic and Computational Data

Table 1: Predicted Spectroscopic Data for Tautomeric Forms

Spectroscopic MethodThione Form (A)Thiol Form (B)Reference Analogs
FT-IR (cm⁻¹) ~3200 (N-H stretch)~1285 (C=S stretch)~2575 (S-H stretch, often weak)~1600 (C=N stretch)[3][4]
¹H-NMR (δ, ppm) ~9.0-13.0 (broad singlet, N-H)~13.0-14.0 (singlet, S-H)[3][4]
¹³C-NMR (δ, ppm) ~167 (C=S)~145 (C-S)[5]

Table 2: Predicted Relative Energies from Computational Analysis

Quantum chemical calculations are instrumental in determining the relative stabilities of tautomers.[1][2] Methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level are well-suited for these systems.[2]

TautomerRelative Energy (ΔE, kJ/mol)StabilityReference Analogs
Thione Form (A) 0.00Most Stable[1][2]
Thiol Form (B) 10 - 20Less Stable[1]

Experimental Protocols

The synthesis and analysis of this compound would follow established procedures for this class of compounds.

Synthesis Protocol

The most common route for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiones is through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[3][6][7]

SynthesisWorkflow start Reactants: - Phenylacetic acid hydrazide - Ethyl isothiocyanate step1 Step 1: Thiosemicarbazide Formation - Reflux in ethanol start->step1 step2 Step 2: Cyclization - Add aqueous NaOH or KOH - Reflux for several hours step1->step2 step3 Step 3: Acidification - Cool reaction mixture - Acidify with dilute HCl step2->step3 step4 Step 4: Isolation & Purification - Filter the precipitate - Wash with cold water - Recrystallize from ethanol step3->step4 end_product Product: This compound step4->end_product

References

An In-depth Technical Guide on the Physicochemical Properties of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. The information is compiled from various scientific sources to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses specifically on derivatives featuring a 4-ethyl and a 5-phenyl substitution, providing available data on their synthesis and characteristics.

Synthesis of this compound Derivatives

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the cyclization of a substituted thiosemicarbazide.

General Synthetic Pathway

The common route to synthesize the title compounds involves two main steps:

  • Formation of 1-benzoyl-4-ethylthiosemicarbazide: This intermediate is prepared by the reaction of benzoyl hydrazide with ethyl isothiocyanate.

  • Cyclization: The thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization to yield the this compound.

Below is a visual representation of the general synthetic workflow.

G General Synthesis Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A Benzoyl Hydrazide C 1-Benzoyl-4-ethylthiosemicarbazide A->C Reaction B Ethyl Isothiocyanate B->C Reaction D 1-Benzoyl-4-ethylthiosemicarbazide E This compound D->E Base-catalyzed cyclization

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of a 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol derivative, which can be adapted for the synthesis of the title compound.[1]

Step 1: Synthesis of 1-(Substituted-carbonyl)-4-ethyl-thiosemicarbazide

  • Dissolve the appropriate acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add ethyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Synthesis of 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-(substituted-carbonyl)-4-ethyl-thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2N NaOH).[1]

  • Reflux the mixture for 4-6 hours. The progress of the cyclization can be monitored by the evolution of hydrogen sulfide.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their characterization and potential application in drug development. The data presented here is a compilation from studies on closely related analogues.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₄H₁₉N₃S261.39110[2]
4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₄H₁₇N₃S259.37198[2]
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiolC₁₅H₁₃N₃S267.35197-198[3]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolC₈H₈N₄S192.24198-200[4]
4-ethyl-5-(1-(phenylcarbamoyl)piperidin-4-yl)-4H-1,2,4-triazole-3-thiolC₁₇H₂₃N₅OS345.46-[1]
Spectral Data

Spectral analysis is essential for the structural elucidation of the synthesized compounds. Below is a summary of typical spectral data for related 4,5-disubstituted-1,2,4-triazole-3-thiols.

Infrared (IR) Spectroscopy

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H stretch3350 - 3100[2][3][4]
S-H stretch2600 - 2550[3][4]
C=N stretch1620 - 1580[2][3][4]
C=S stretch1280 - 1270[2]

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
SH13.0 - 14.0singlet-[2][3]
Aromatic-H7.1 - 8.0multiplet-[2][3]
N-CH₂ (ethyl)~ 4.1quartet~ 7.0[2]
CH₃ (ethyl)~ 1.2triplet~ 7.0[2]

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy (DMSO-d₆)

CarbonChemical Shift (δ, ppm)Reference
C=S~ 168[4]
Triazole C3/C5150 - 152[4]
Aromatic C125 - 140[4]
N-CH₂ (ethyl)~ 40
CH₃ (ethyl)~ 14

Note: Specific shifts for the 4-ethyl group are estimated based on typical values and may vary.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, the broader class of 1,2,4-triazole-3-thiol derivatives has been shown to exhibit a range of biological activities, primarily through enzyme inhibition.

Mechanism of Action

The biological activity of these compounds is often attributed to the presence of the triazole ring and the thiol group, which can interact with biological targets. One of the proposed mechanisms of antimicrobial activity is the inhibition of essential enzymes in pathogens, such as dihydrofolate reductase, which is crucial for DNA synthesis.[5]

Enzyme Inhibition

Several studies have demonstrated the potential of 1,2,4-triazole derivatives to inhibit various enzymes:

  • 15-Lipoxygenase (15-LOX): Certain N-substituted 4-ethyl-1,2,4-triazole derivatives have shown potent inhibitory activity against 15-LOX, an enzyme involved in inflammatory pathways.[1]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for the management of Alzheimer's disease, and some 1,2,4-triazole derivatives have been identified as inhibitors.

  • α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, and some triazole derivatives have shown promising activity.

The general mechanism of enzyme inhibition by these compounds can be visualized as follows:

G Potential Enzyme Inhibition by 1,2,4-Triazole-3-thiol Derivatives cluster_0 Inhibitor cluster_1 Target Enzymes cluster_2 Biological Outcome A This compound Derivative B 15-Lipoxygenase A->B Inhibits C Acetylcholinesterase A->C Inhibits D α-Glucosidase A->D Inhibits E Dihydrofolate Reductase A->E Inhibits F Inhibition of Inflammatory Pathway B->F Leads to G Modulation of Neurotransmission C->G Leads to H Regulation of Glucose Metabolism D->H Leads to I Antimicrobial Activity E->I Leads to

Caption: Potential enzyme inhibition mechanisms of 1,2,4-triazole-3-thiol derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in drug discovery. This guide provides a foundational understanding of their synthesis and physicochemical properties based on available literature for closely related structures. Further research is warranted to fully elucidate the specific properties of the title compound and its derivatives, as well as to explore their full therapeutic potential and mechanisms of action. The provided experimental protocols and tabulated data serve as a valuable resource for researchers initiating studies in this area.

References

Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Detailed Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism and a detailed experimental protocol for the synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by an intramolecular cyclization under alkaline conditions. This document outlines the underlying chemical transformations, provides a step-by-step experimental procedure, and includes expected characterization data based on closely related analogs.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds through a well-established pathway for the formation of 1,2,4-triazole-3-thiones. The overall process can be divided into two key stages:

  • Formation of 1-benzoyl-4-ethyl-thiosemicarbazide: This initial step involves the nucleophilic addition of benzoyl hydrazide to ethyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide intermediate.

  • Base-catalyzed Intramolecular Cyclization: The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. The presence of a base, typically sodium or potassium hydroxide, facilitates the deprotonation of the amide and thioamide protons, leading to the formation of a resonance-stabilized anion. This is followed by an intramolecular nucleophilic attack of the nitrogen atom at the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.

The following diagram illustrates the logical workflow of the synthesis:

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Formation of Thiosemicarbazide Intermediate cluster_step2 Step 2: Cyclization to Triazole Reactants Benzoyl hydrazide + Ethyl isothiocyanate Solvent_Mixing Dissolve in Ethanol Reactants->Solvent_Mixing Reflux_1 Reflux for 4-6 hours Solvent_Mixing->Reflux_1 Cooling_1 Cool to room temperature Reflux_1->Cooling_1 Isolation_1 Isolate the precipitate (1-benzoyl-4-ethyl-thiosemicarbazide) Cooling_1->Isolation_1 Intermediate 1-benzoyl-4-ethyl-thiosemicarbazide Isolation_1->Intermediate Proceed to next step Base_Addition Add to aqueous NaOH solution Intermediate->Base_Addition Reflux_2 Reflux for 6-8 hours Base_Addition->Reflux_2 Cooling_2 Cool to room temperature Reflux_2->Cooling_2 Acidification Acidify with dilute HCl Cooling_2->Acidification Isolation_2 Filter, wash, and dry the product Acidification->Isolation_2 Final_Product This compound Isolation_2->Final_Product Reaction_Mechanism Reaction Mechanism for the Synthesis of this compound cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Base-Catalyzed Cyclization BenzoylHydrazide Benzoyl Hydrazide Nucleophilic_Attack Nucleophilic attack of hydrazide on isothiocyanate BenzoylHydrazide->Nucleophilic_Attack EthylIsothiocyanate Ethyl Isothiocyanate EthylIsothiocyanate->Nucleophilic_Attack Thiosemicarbazide 1-benzoyl-4-ethyl-thiosemicarbazide Nucleophilic_Attack->Thiosemicarbazide Thiosemicarbazide_start 1-benzoyl-4-ethyl-thiosemicarbazide Deprotonation Deprotonation by base Thiosemicarbazide_start->Deprotonation Base OH- Base->Deprotonation Anion Resonance-stabilized anion Deprotonation->Anion Intramolecular_Attack Intramolecular nucleophilic attack Anion->Intramolecular_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Dehydration Dehydration (-H2O) Tetrahedral_Intermediate->Dehydration Triazole_Thione 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thione Dehydration->Triazole_Thione Tautomerism Tautomerism Triazole_Thione->Tautomerism Triazole_Thiol This compound Tautomerism->Triazole_Thiol

Biological Activity of Novel 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. Among these, compounds featuring a 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol core have emerged as a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these novel derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic entities.

Data Presentation

The biological activities of various this compound derivatives are summarized below. The data, including Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activities, and half-maximal inhibitory concentration (IC50) for anticancer activity, have been compiled from various studies to facilitate comparison.

Antimicrobial Activity

The in-vitro antibacterial activity of synthesized 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results, expressed as MIC (μg/mL), are presented in Table 1.

Table 1: In-vitro Antibacterial Activity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives (MIC in μg/mL) [1]

CompoundR-group on BenzylideneaminoS. aureusB. subtilisE. coliS. typhi
4cp-OH1620>100>100
4ep-Br>100>1002531

Note: The core structure in this study is a 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, providing insights into the activity of related triazole thiols.

Antifungal Activity

The antifungal potential of the synthesized compounds was tested against Candida albicans and Aspergillus niger. The MIC values are tabulated below.

Table 2: In-vitro Antifungal Activity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives (MIC in μg/mL) [1]

CompoundR-group on BenzylideneaminoC. albicansA. niger
4ep-Br2432

Note: The core structure in this study is a 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

Anticancer Activity

The cytotoxic effects of novel 1,2,4-triazole derivatives have been investigated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in Table 3.

Table 3: In-vitro Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in μM) [2]

CompoundSubstitution PatternMCF-7 (Breast)Hela (Cervical)A549 (Lung)
7e1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one with Cl substituents4.72.99.4
10a1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione6.435.621.1
10d1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione with Br and Cl substituents10.29.816.5

Note: These derivatives, while not the exact core structure, provide valuable structure-activity relationship insights for anticancer 1,2,4-triazoles.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further research.

Synthesis of this compound

A general and efficient method for the synthesis of the core structure is outlined below.

Protocol:

  • Synthesis of Ethyl 2-phenylacetate: Phenylacetic acid is esterified by refluxing with excess absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Synthesis of 2-Phenylacetohydrazide: The synthesized ethyl 2-phenylacetate is then refluxed with hydrazine hydrate.

  • Synthesis of 1-(2-Phenylacetyl)thiosemicarbazide: The resulting hydrazide is treated with ammonium thiocyanate in an acidic medium.

  • Cyclization to 5-Benzyl-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide derivative undergoes cyclization in the presence of a base, such as sodium hydroxide.

  • N-Ethylation: The final step involves the N-ethylation of the triazole ring using ethyl iodide in the presence of a base to yield this compound.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the synthesized compounds are typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol: [1]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 25°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

  • Microdilution Assay: Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated for 24 hours for bacteria and 48-72 hours for fungi at their respective optimal temperatures.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In-vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Protocol: [2]

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the biological activity of 1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation start Starting Materials (e.g., Phenylacetic acid) esterification Esterification start->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis thiosemicarbazide Thiosemicarbazide Formation hydrazinolysis->thiosemicarbazide cyclization Cyclization to Triazole Thiol thiosemicarbazide->cyclization alkylation N-Alkylation cyclization->alkylation final_compound This compound Derivatives alkylation->final_compound characterization Spectroscopic Characterization (NMR, IR, Mass Spec) final_compound->characterization antimicrobial Antimicrobial Screening (MIC Determination) final_compound->antimicrobial antifungal Antifungal Screening (MIC Determination) final_compound->antifungal anticancer Anticancer Screening (MTT Assay - IC50) final_compound->anticancer

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription Triazole 1,2,4-Triazole Derivative Triazole->IKK Inhibits?

Caption: Postulated inhibitory effect of 1,2,4-triazole derivatives on the NF-κB signaling pathway, a key regulator of inflammation.

References

In Vitro Evaluation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro evaluation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines a plausible synthetic route and details established in vitro evaluation protocols based on studies of structurally related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and biological characterization of this compound and its analogs.

Introduction

The 1,2,4-triazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The thione-substituted 1,2,4-triazoles, in particular, have garnered significant attention due to their diverse biological activities.[2][3] These compounds and their derivatives have been reported to possess antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory properties.[2][3] The biological profile of these molecules can be significantly modulated by the nature of the substituents at the N-4 and C-5 positions of the triazole ring.

Synthesis Pathway

The synthesis of this compound can be accomplished through a well-established multi-step reaction sequence. The general approach involves the formation of a thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[2]

Synthesis_Pathway cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization Benzoyl_Hydrazide Benzoyl Hydrazide Thiosemicarbazide 1-Benzoyl-4-ethyl-thiosemicarbazide Benzoyl_Hydrazide->Thiosemicarbazide Ethanol, Reflux Ethyl_Isothiocyanate Ethyl Isothiocyanate Ethyl_Isothiocyanate->Thiosemicarbazide Thiosemicarbazide_ref 1-Benzoyl-4-ethyl-thiosemicarbazide Target_Compound This compound Thiosemicarbazide_ref->Target_Compound Aqueous NaOH, Reflux

Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[2]

Step 1: Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide

  • Dissolve benzoyl hydrazide (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl isothiocyanate (0.1 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Synthesis of this compound

  • Suspend the 1-benzoyl-4-ethyl-thiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Acidify the solution to a pH of 5-6 with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to obtain the pure product.

In Vitro Biological Evaluation of Structurally Related Compounds

While specific data for this compound is not available, numerous studies have reported the in vitro biological activities of its structural analogs. These studies provide valuable insights into the potential therapeutic applications of this class of compounds.

Antimicrobial Activity

Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have been extensively evaluated for their antibacterial and antifungal properties.[3][4][5]

Table 1: Summary of In Vitro Antimicrobial Activity of Related 1,2,4-Triazole-3-thiol Derivatives

CompoundTest OrganismAssay TypeActivity MetricResultReference
4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivativesMicrococcus luteus ATCC 10240Broth microdilutionMIC3.91-31.25 µg/mL[4]
4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivativesBacillus subtilis ATCC 6633Broth microdilutionMIC15.63-62.5 µg/mL[4]
4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivativesStaphylococcus aureus ATCC 25923Broth microdilutionMIC15.63-125 µg/mL[4]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesGram-positive & Gram-negative bacteria, FungiAgar-well diffusionZone of inhibitionPromising activity[5]
5-Aryl-substituted-4H-1,2,4-triazole-3-thiolsStaphylococcus aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853Disk diffusionZone of inhibitionVaried activity[3]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Several studies have investigated the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[6][7]

Table 2: Summary of In Vitro Anticancer Activity of Related 1,2,4-Triazole-3-thiol Derivatives

CompoundCell LineAssay TypeActivity MetricResultReference
Hydrazone derivatives of 1,2,4-triazole-3-thiolIGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic)MTT AssayEC502–17 µM[6]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivativesA549 (Lung), U87 (Glioblastoma), HL60 (Leukemia)Proliferation AssayIC50Micromolar range[7]
Compound 6h (a specific derivative)A549, U87, HL60Proliferation AssayIC503.854 µM, 4.151 µM, 17.522 µM[7]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration

Enzyme Inhibition

The 1,2,4-triazole scaffold is known to interact with various enzymes, and derivatives have been screened for their inhibitory potential.[8][9]

Table 3: Summary of In Vitro Enzyme Inhibition by Related 1,2,4-Triazole Derivatives

Compound ClassTarget EnzymeAssay TypeActivity MetricResultReference
Azinane triazole-based derivativesAcetylcholinesterase (AChE)SpectrophotometricIC50Potent inhibition (e.g., 0.73 µM for compound 12d)[8][10]
Azinane triazole-based derivativesα-GlucosidaseSpectrophotometricIC50Significant inhibition (e.g., 36.74 µM for compound 12d)[8][10]
5-substituted-1,2,4-triazole-3-thiolsButyrylcholinesterase (BChE)Spectrophotometric (Ellman method)IC50Excellent to good inhibition[9]

Detailed Experimental Protocols for In Vitro Assays

The following are representative protocols for the in vitro evaluation of 1,2,4-triazole-3-thiol derivatives, adapted from the cited literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis A Prepare serial dilutions of test compound in Mueller-Hinton Broth C Inoculate each well of a 96-well plate with microbial suspension A->C B Prepare standardized inoculum of microbial strain (e.g., 0.5 McFarland) B->C D Add compound dilutions to respective wells C->D E Include positive (no compound) and negative (no inoculum) controls D->E F Incubate plates at 37°C for 24 hours E->F G Visually inspect for turbidity (microbial growth) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Figure 2: General workflow for antimicrobial susceptibility testing by broth microdilution.
  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This spectrophotometric method is based on the Ellman's reaction.[8][10]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to the wells and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Monitoring: Immediately measure the change in absorbance at 412 nm for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Conclusion

While the in vitro biological profile of this compound has not been extensively documented, the rich pharmacology of its structural analogs suggests that it is a promising candidate for further investigation. This technical guide provides a solid foundation for its chemical synthesis and a roadmap for its evaluation in a variety of in vitro biological assays. The provided protocols for antimicrobial, anticancer, and enzyme inhibition screening are robust and widely accepted methodologies that will enable researchers to thoroughly characterize the biological activity of this and other novel 1,2,4-triazole derivatives. Further studies are warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

Exploring the Structure-Activity Relationship of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide delves into the structure-activity relationship (SAR) of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol analogs, a specific class of compounds with significant potential in drug discovery. While a comprehensive SAR study on a dedicated series of 4-ethyl-5-phenyl analogs is not extensively documented in publicly available literature, this guide synthesizes findings from closely related analogs to provide insights into the key structural features influencing their biological activity. The primary focus will be on their antimicrobial and anticancer properties, which are the most explored therapeutic areas for this class of compounds.

Core Synthesis and Chemical Space

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The most common route involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide. This versatile synthesis allows for the introduction of a wide variety of substituents at both the N-4 and C-5 positions of the triazole ring, enabling a thorough exploration of the chemical space and its impact on biological activity.

The general synthetic pathway is outlined below:

Synthesis_Workflow Aromatic_Acid Phenylacetic Acid (or derivative) Acid_Hydrazide Phenylacetic Acid Hydrazide Aromatic_Acid->Acid_Hydrazide Reflux Hydrazine Hydrazine Hydrate Hydrazine->Acid_Hydrazide Thiosemicarbazide 1-Phenylacetyl-4-ethyl-thiosemicarbazide Acid_Hydrazide->Thiosemicarbazide Reaction Ethyl_Isothiocyanate Ethyl Isothiocyanate Ethyl_Isothiocyanate->Thiosemicarbazide Base_Catalysis Base-catalyzed Cyclization Thiosemicarbazide->Base_Catalysis Triazole_Thiol 4-ethyl-5-benzyl-4H- 1,2,4-triazole-3-thiol Base_Catalysis->Triazole_Thiol

Caption: General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogs is highly dependent on the nature of the substituents at the N-4 and C-5 positions, as well as modifications at the exocyclic sulfur atom.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thione have demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The SAR for antimicrobial activity can be summarized as follows:

  • Substitution at N-4: The nature of the substituent at the N-4 position plays a crucial role in determining the antimicrobial potency. While direct SAR data for a 4-ethyl series is limited, studies on related 4-alkyl and 4-aryl analogs suggest that both lipophilicity and steric factors are important. For instance, in a series of S-substituted bis-1,2,4-triazole-3-thiones, a 4-ethyl substituted compound, specifically 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one, was identified as one of the most active compounds against a panel of bacteria and fungi.[2][3] This suggests that a short alkyl chain like ethyl at the N-4 position is well-tolerated and can contribute to potent antimicrobial activity.

  • Substitution at C-5: The phenyl group at the C-5 position is a common feature in many active analogs. Modifications to this phenyl ring can modulate activity. Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on the phenyl ring tends to enhance antibacterial and antifungal activity.[4] This is likely due to the alteration of the electronic properties of the entire molecule, which may improve its interaction with biological targets.

  • Substitution at the 3-thiol group (S-substitution): The exocyclic thiol group is a key pharmacophoric feature and a common site for derivatization. S-alkylation or S-acylation can lead to compounds with improved activity profiles. For instance, the introduction of a 2-oxopropan-1-yl group at the sulfur atom of a 4-ethyl substituted bis-1,2,4-triazole resulted in a compound with notable antimicrobial and antifungal activity.[2][3]

Table 1: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Analogs

Compound IDN-4 SubstituentC-5 SubstituentS-SubstituentTarget OrganismActivity (MIC/MBC in µg/mL)Reference
Compound AEthyl(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thiomethyl2-oxopropan-1-ylE. coli, S. aureus, P. aeruginosa, C. albicansMIC: 31.25 - 62.5, MBC: 62.5 - 125[2][3]
Compound BMethyl(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thiomethylIsopropyl 2-acetateE. faecalis, S. pullorum, S. typhimurium, S. enteritidis, K. pneumoniaeMBC: 15.6[5]
Compound CPhenyl4-chlorophenyl-S. aureus, B. subtilis, E. coli, P. aeruginosaModerate to Good[4]
Anticancer Activity

The 1,2,4-triazole-3-thiol scaffold has also emerged as a promising template for the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and interaction with key signaling proteins like p53.

  • Substitution at N-4 and C-5: In a study of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the presence of the 4-phenyl group was found to be important for activity.[6] The introduction of various substituents on an S-alkyl chain further modulated the anticancer potency.

  • Mechanism of Action: Some 1,2,4-triazole analogs have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs. Furthermore, in silico studies have suggested that certain derivatives can interact with the p53-MDM2 pathway, a critical regulator of cell cycle and apoptosis.[6]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Analogs

Compound IDN-4 SubstituentC-5 SubstituentTarget Cell LineActivity (IC50 in µM)Reference
Compound DPhenyl4-chlorophenylA549, U87, HL603.85 - 17.52[6]
Compound EPhenylBenzyl--[7]
Compound F4-methylphenylBenzyl--[7]

Experimental Protocols

General Synthesis of this compound

A mixture of the corresponding 1-aroyl-4-ethylthiosemicarbazide (10 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL) is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified to a pH of 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 4-ethyl-5-aryl-4H-1,2,4-triazole-3-thiol.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized compounds are determined using the broth microdilution method.[5]

  • Preparation of Inoculum: Bacterial strains are grown on Mueller-Hinton agar plates for 24 hours at 37°C. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto fresh Mueller-Hinton agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum (0.5 McFarland) Incubation Incubate 96-well plate (24h, 37°C) Inoculum->Incubation Compounds Serial Dilutions of Test Compounds Compounds->Incubation MIC Determine MIC (Lowest concentration with no growth) Incubation->MIC MBC Determine MBC (Subculture from clear wells) MIC->MBC

Caption: Workflow for antimicrobial susceptibility testing.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many this compound analogs are yet to be fully elucidated, research on the broader class of 1,2,4-triazole-3-thiones points towards several potential mechanisms of action.

Antimicrobial Mechanism

For their antimicrobial effects, one of the proposed mechanisms involves the inhibition of metallo-β-lactamases (MBLs).[8] These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The triazole-thione core is thought to interact with the zinc ions in the active site of these enzymes, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics.

MBL_Inhibition Triazole 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol MBL Metallo-β-lactamase (MBL) Triazole->MBL Inhibition Antibiotic β-lactam Antibiotic MBL->Antibiotic Inactivation Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Antibiotic->Bacterial_Cell_Wall Inhibition Bacterial_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Bacterial_Lysis

Caption: Proposed mechanism of MBL inhibition by 1,2,4-triazole-3-thiol analogs.

Anticancer Mechanism

In the context of cancer, the p53 tumor suppressor pathway is a potential target. Some 1,2,4-triazole derivatives are predicted to interfere with the interaction between p53 and its negative regulator, MDM2.[6] By disrupting this interaction, these compounds could lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

p53_Pathway Triazole 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol MDM2 MDM2 Triazole->MDM2 Inhibition Activation p53 Activation Triazole->Activation Leads to p53 p53 MDM2->p53 Binds to Degradation p53 Degradation p53->Degradation Leads to Apoptosis Apoptosis Activation->Apoptosis

Caption: Postulated role of 1,2,4-triazole analogs in the p53 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs suggest that systematic modification of the N-4, C-5, and S-3 positions can lead to the discovery of compounds with potent and selective antimicrobial and anticancer activities.

Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on the phenyl ring and at the exocyclic sulfur atom are needed to establish a clear and quantitative SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can effectively navigate the chemical space of this compound analogs and unlock their full therapeutic potential.

References

A Technical Guide to the Computational and Docking Studies of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and docking studies of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the specificity of this molecule, this guide also draws upon established methodologies and data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives to present a complete picture for research and development.

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The subject of this guide, this compound, belongs to this versatile class of compounds. The presence of a thiol group at the C3 position, an ethyl group at the N4 position, and a phenyl group at the C5 position are key structural features that are believed to influence its biological activity.

Computational and molecular docking studies are instrumental in elucidating the potential therapeutic applications of such molecules. These in silico methods provide valuable insights into the binding affinities and interaction patterns of the compound with various biological targets, thereby guiding further drug design and development efforts.

Synthesis Pathway

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. The general approach involves the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Benzoyl_chloride Benzoyl Chloride Benzohydrazide Benzohydrazide Benzoyl_chloride->Benzohydrazide Reaction with Hydrazine Hydrate Hydrazine_hydrate Hydrazine Hydrate Ethyl_isothiocyanate Ethyl Isothiocyanate Thiosemicarbazide_intermediate 1-Benzoyl-4-ethyl-thiosemicarbazide Benzohydrazide->Thiosemicarbazide_intermediate Reaction with Ethyl Isothiocyanate Final_Product This compound Thiosemicarbazide_intermediate->Final_Product Alkaline Cyclization (e.g., NaOH)

A proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

The following is a generalized protocol based on the synthesis of analogous compounds.[2][3]

Step 1: Synthesis of Benzohydrazide

  • In a round-bottom flask, dissolve benzoyl chloride in a suitable solvent (e.g., ethanol).

  • Slowly add hydrazine hydrate to the solution while stirring.

  • Reflux the mixture for a specified duration (typically 2-4 hours).

  • After cooling, the resulting precipitate of benzohydrazide is filtered, washed with cold water, and dried.

Step 2: Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide

  • Dissolve the synthesized benzohydrazide in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of ethyl isothiocyanate to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Upon cooling, the thiosemicarbazide intermediate precipitates out, which is then filtered, washed, and dried.

Step 3: Synthesis of this compound

  • Dissolve the 1-benzoyl-4-ethyl-thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2N NaOH).[1]

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of 3-4.[1]

  • The resulting precipitate of this compound is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Computational Studies

Computational studies, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are crucial for understanding the structural and electronic properties of this compound.

Density Functional Theory (DFT)

DFT calculations are employed to investigate the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.[4] These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Typical DFT Protocol:

  • Structure Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)).[5]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Electronic Properties: Key quantum chemical parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated to predict the molecule's reactivity and interaction sites.

DFT_Workflow Input_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) Frequency_Calculation->Electronic_Properties Analysis Analysis of Results Electronic_Properties->Analysis

A generalized workflow for DFT analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for identifying potential drug targets and understanding the molecular basis of a compound's biological activity.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

  • Target Protein Preparation: The 3D structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 3D structure of the ligand (this compound) is generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking software (e.g., AutoDock, Schrödinger) is used to predict the binding poses of the ligand within the active site of the protein. The software calculates a docking score or binding energy for each pose, which indicates the strength of the interaction.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Docking_Workflow cluster_preparation Preparation Protein_Prep Target Protein Preparation (from PDB) Docking_Simulation Molecular Docking Simulation (e.g., AutoDock) Protein_Prep->Docking_Simulation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Prep->Docking_Simulation Binding_Pose_Analysis Analysis of Binding Poses and Interactions Docking_Simulation->Binding_Pose_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole class. Derivatives of 1,2,4-triazole-3-thiol are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The synthetic strategy involves a two-step process: first, the formation of a thiosemicarbazide intermediate from benzohydrazide and ethyl isothiocyanate, followed by an alkali-mediated intramolecular cyclization to yield the desired triazole.[2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplierPurity
BenzohydrazideC₇H₈N₂O136.150.01 mol (1.36 g)Sigma-Aldrich≥98%
Ethyl isothiocyanateC₃H₅NS87.150.01 mol (0.87 g)Sigma-Aldrich≥98%
Absolute EthanolC₂H₅OH46.0750 mLFisher Scientific≥99.5%
Sodium Hydroxide (NaOH)NaOH40.001N solution (50 mL)MerckACS Reagent
Hydrochloric Acid (HCl)HCl36.46ConcentratedVWRACS Reagent
Distilled WaterH₂O18.02As needed------
Round-bottom flask (100 mL)------1------
Reflux condenser------1------
Heating mantle------1------
Magnetic stirrer and stir bar------1------
Beakers and graduated cylinders------Various------
Buchner funnel and filter paper------1------
pH paper------1 roll------

Step-by-Step Procedure

Step 1: Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide

  • In a 100 mL round-bottom flask, dissolve 1.36 g (0.01 mol) of benzohydrazide in 50 mL of absolute ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.

  • To this solution, add 0.87 g (0.01 mol) of ethyl isothiocyanate.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 5 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature. The intermediate product, 1-benzoyl-4-ethyl-thiosemicarbazide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and air dry.

Step 2: Synthesis of this compound

  • Transfer the dried 1-benzoyl-4-ethyl-thiosemicarbazide from Step 1 into a 100 mL round-bottom flask.

  • Add 50 mL of a 1N aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 5 hours with stirring. The solid will dissolve as the cyclization proceeds.

  • After refluxing, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution to a pH of approximately 3 by adding concentrated hydrochloric acid dropwise with stirring.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash it several times with cold distilled water to remove any inorganic impurities, and then dry it thoroughly.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3] The purity and identity of the synthesized compound should be confirmed by analytical techniques such as:

  • Melting Point Determination: To check for purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C=S).

  • ¹H NMR Spectroscopy: To confirm the proton environment in the molecular structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

ReactantMolar Mass ( g/mol )Amount (moles)Mass (g)Volume (mL)
Benzohydrazide136.150.011.36---
Ethyl isothiocyanate87.150.010.87~0.87
Sodium Hydroxide40.000.052.050 (1N solution)
Product Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
This compound2.05To be determinedTo be calculated

Mandatory Visualization

SynthesisWorkflow Start Start: Reagents Step1 Step 1: Thiosemicarbazide Formation - Dissolve Benzohydrazide in Ethanol - Add Ethyl Isothiocyanate - Reflux for 5 hours Start->Step1 Intermediate Intermediate: 1-Benzoyl-4-ethyl-thiosemicarbazide (Precipitate) Step1->Intermediate Step2 Step 2: Cyclization - Dissolve Intermediate in 1N NaOH - Reflux for 5 hours Intermediate->Step2 Acidification Acidification - Cool the reaction mixture - Add conc. HCl to pH ~3 Step2->Acidification Product Final Product: This compound (Precipitate) Acidification->Product Purification Purification - Recrystallization from Ethanol Product->Purification End End: Characterization Purification->End

References

Application Notes: 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties. The derivative, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, belongs to a class of 4,5-disubstituted-1,2,4-triazole-3-thiols that have demonstrated significant potential as cytotoxic agents against various cancer cell lines. While direct experimental data for this specific compound is limited in publicly available literature, extensive research on structurally similar analogs provides a strong rationale for its investigation as a novel anticancer agent. These related compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Putative Mechanism of Action

Based on studies of analogous 1,2,4-triazole-3-thiol derivatives, the potential anticancer mechanisms of this compound may involve:

  • Induction of Apoptosis: Many 1,2,4-triazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, which can be confirmed by assays such as Annexin V/PI staining and analysis of caspase activity.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M phases. This prevents cancer cells from proliferating and can be analyzed using flow cytometry with propidium iodide staining.

  • Inhibition of Signaling Pathways: Structurally related compounds have been found to interact with and inhibit key signaling molecules crucial for cancer cell survival and proliferation. For instance, some 1,2,4-triazole derivatives have been investigated as inhibitors of the p53-MDM2 interaction or as dual inhibitors of EGFR/VEGFR-2 signaling pathways.[1][2] Further investigation through techniques like Western blotting is required to elucidate the specific pathways affected by this compound.

Data Presentation: In Vitro Anticancer Activity of Representative 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives

The following table summarizes the in vitro anticancer activity of structurally related 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines. This data serves as a strong indicator of the potential of this compound as a subject for further anticancer research.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6h (a 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative)A549 (Lung Carcinoma)3.854[3]
U87 (Glioblastoma)4.151[3]
HL60 (Leukemia)17.522[3]
Hydrazone derivative 14 (from a 4-phenyl-1,2,4-triazole-3-thiol core)IGR39 (Melanoma)~2-17[4]
MDA-MB-231 (Breast Cancer)~2-17[4]
Panc-1 (Pancreatic Cancer)~2-17[4]
Thiazolo[3,2-b][3][5][6]-triazole 3b (Mean of 60 cell lines)1.37[1]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_invitro In Vitro Assays A Compound Preparation (this compound) C MTT Assay (Cytotoxicity Screening) A->C B Cell Culture (Selected Cancer Cell Lines) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Signaling Pathway Investigation) D->G

Figure 1: Workflow for in vitro anticancer evaluation.

apoptosis_pathway Putative Apoptosis Induction Pathway compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoc Cytochrome c Release mito->cytoc apaf Apaf-1 cytoc->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: A representative intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for 24-48 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells as described in the apoptosis protocol.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the ligand 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The protocols outlined below are based on established methodologies for structurally similar compounds and are intended to serve as a foundational guide for the exploration of this ligand in coordination chemistry and drug discovery.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions, as in this compound, creates a versatile bidentate or tridentate ligand. This ligand can coordinate with various transition metal ions through its nitrogen and sulfur donor atoms, leading to the formation of stable metal complexes. Chelation of the triazole ligand to a metal center can significantly enhance its biological efficacy, a phenomenon attributed to Tweedie's chelation theory. This enhancement may result from increased lipophilicity, which facilitates penetration through biological membranes, and the introduction of novel mechanisms of action.

Synthesis Protocols

The synthesis of this compound and its subsequent metal complexes can be achieved through a multi-step process. The following protocols are adapted from established procedures for similar 1,2,4-triazole-3-thiol derivatives.[1][2][3][4]

Protocol 1: Synthesis of this compound (Ligand)

This protocol outlines the synthesis of the ligand starting from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • Hydrazine hydrate (99-100%)

  • Carbon disulfide

  • Potassium hydroxide

  • Ethyl isothiocyanate

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Benzoic Acid Hydrazide:

    • In a round-bottom flask, dissolve ethyl benzoate in ethanol.

    • Add hydrazine hydrate in a 1:3 molar ratio (ethyl benzoate:hydrazine hydrate).

    • Reflux the mixture for 3-4 hours.

    • After cooling, the precipitated benzoic acid hydrazide is filtered, washed with cold ethanol, and dried.

  • Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate:

    • Dissolve benzoic acid hydrazide in a cold solution of potassium hydroxide in absolute ethanol.

    • Add carbon disulfide dropwise while stirring in an ice bath.

    • Continue stirring for 8-12 hours at room temperature.

    • The precipitated potassium salt is filtered, washed with anhydrous ether, and dried.

  • Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • Reflux the potassium salt with an excess of hydrazine hydrate in water for 4-6 hours, or until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

    • Cool the reaction mixture and dilute with cold water.

    • Acidify with concentrated HCl to precipitate the product.

    • Filter the white precipitate, wash with cold water, and recrystallize from ethanol.

  • Synthesis of this compound:

    • This final step to introduce the ethyl group at the N-4 position is a modification of the typical synthesis of 4-amino substituted triazoles. An alternative route starting with an ethyl-substituted hydrazine derivative would be more direct. However, based on available literature for similar compounds, a plausible synthetic route would involve the reaction of a suitable precursor with ethyl isothiocyanate. A more direct synthesis involves the cyclization of N-ethyl-2-phenylacetohydrazide with thiourea or a related reagent. For the purpose of this protocol, we will adapt a known procedure for N-alkylation. A more common approach in the literature for similar compounds involves starting with an appropriately substituted thiosemicarbazide. For instance, reacting benzoic acid hydrazide with ethyl isothiocyanate would yield 1-benzoyl-4-ethylthiosemicarbazide, which can then be cyclized in an alkaline medium to give the desired product.

    • Adapted Procedure:

      • Reflux 1-benzoyl-4-ethylthiosemicarbazide (0.1 mol) with a 2N aqueous sodium hydroxide solution (100 mL) for 3-4 hours.

      • Cool the reaction mixture and filter to remove any insoluble impurities.

      • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.

      • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

G cluster_0 Synthesis of Ligand Benzoyl_chloride Benzoyl chloride Hydrazine_hydrate Hydrazine hydrate Benzoic_acid_hydrazide Benzoic acid hydrazide Ethyl_isothiocyanate Ethyl isothiocyanate 1_Benzoyl_4_ethylthiosemicarbazide 1-Benzoyl-4-ethylthiosemicarbazide NaOH NaOH (aq) Ligand 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol

Caption: Experimental workflow for the synthesis of metal complexes.

Characterization Data

The following tables summarize typical characterization data for metal complexes of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligands. This data can be used as a reference for the characterization of novel complexes of this compound.

Table 1: Spectroscopic Data for a Representative Ligand (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) and its Complexes [2]

Compound/Complex ν(N-H) (cm⁻¹) ν(S-H) (cm⁻¹) ν(C=N) (cm⁻¹) ν(C-S) (cm⁻¹) ¹H NMR δ(SH) (ppm) ¹H NMR δ(NH₂) (ppm)
Ligand 3250, 3213 2736 1645 673 13.97 5.83
Ni(II) Complex - Disappeared ~1630 ~660 Disappeared Shifted
Co(II) Complex - Disappeared ~1625 ~665 Disappeared Shifted
Cd(II) Complex - Disappeared ~1628 ~662 Disappeared Shifted
Cr(III) Complex - Disappeared ~1632 ~658 Disappeared Shifted

| Zn(II) Complex | - | Disappeared | ~1635 | ~668 | Disappeared | Shifted |

Note: The disappearance of the ν(S-H) band and the δ(SH) proton signal, along with shifts in the ν(C=N) and ν(C-S) bands and the δ(NH₂) proton signal, are indicative of coordination to the metal ion.

Application in Drug Development: Antimicrobial and Anticancer Activity

Metal complexes of triazole-thiol ligands often exhibit enhanced biological activity compared to the free ligand. The proposed mechanism for this enhancement involves the partial sharing of the metal's positive charge with the donor atoms of the ligand, which increases the lipophilicity of the complex and facilitates its transport across microbial cell membranes.

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

  • Nutrient Agar/Mueller-Hinton Agar

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Synthesized ligand and metal complexes

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes, cork borer, incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a fresh inoculum of the test microorganism and swab it uniformly over the agar surface.

  • Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.

  • Prepare solutions of the test compounds (ligand and complexes) and standard drug in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the standard drug solution to separate wells. Add only DMSO to one well as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm) for Triazole-Thiol Schiff Base Metal Complexes

Compound/ComplexS. aureusE. coliC. albicansA. niger
Ligand1210119
Co(II) Complex18151614
Ni(II) Complex17141513
Cu(II) Complex20171816
Zn(II) Complex16131412
Standard25222421

Note: This data is illustrative and based on typical results for similar compounds. Actual values will vary.

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • DMEM/RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized ligand and metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

  • CO₂ incubator, microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) and incubate for 48 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Representative Anticancer Activity Data (IC₅₀ in µM) for Triazole-Thiol Metal Complexes

Compound/ComplexMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
Ligand>100>100
Cisplatin (Standard)8.510.2
Representative Cu(II) Complex15.218.5
Representative Zn(II) Complex25.830.1

Note: This data is hypothetical and for illustrative purposes. Anticancer activity is highly dependent on the specific ligand and metal ion.

Proposed Mechanism of Action

The biological activity of these metal complexes is believed to arise from their interaction with key biomolecules.

DOT Diagram: Proposed Antimicrobial Mechanism of Action

G cluster_0 Antimicrobial Mechanism Complex Metal Complex Penetration Increased Lipophilicity Facilitates Penetration Complex->Penetration Cell_Membrane Bacterial/Fungal Cell Membrane Penetration->Cell_Membrane Intracellular_Targets Intracellular Targets Penetration->Intracellular_Targets DNA_Interaction DNA Binding/Cleavage Intracellular_Targets->DNA_Interaction Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase, proteases) Intracellular_Targets->Enzyme_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) Intracellular_Targets->ROS_Generation Cell_Death Cell Death DNA_Interaction->Cell_Death Enzyme_Inhibition->Cell_Death ROS_Generation->Cell_Death

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[1] The development of novel anti-inflammatory agents is a critical area of research.[2] This document provides detailed protocols for evaluating the anti-inflammatory potential of the novel compound, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Derivatives of 1,2,4-triazole have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[3][4] The following protocols outline both in vitro and in vivo methods to characterize the compound's activity and elucidate its potential mechanism of action.

I. In Vitro Anti-inflammatory Activity

A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5] This assay will determine if this compound can inhibit the activity of the constitutive isoform, COX-1, and the inducible isoform, COX-2.[5]

Protocol:

A colorimetric or fluorometric inhibitor screening assay can be utilized to measure the peroxidase component of COX enzymes.[6][7][8]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes[5]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[6]

  • Heme (cofactor)[5]

  • Arachidonic Acid (substrate)[6]

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[6]

  • This compound (test compound) dissolved in DMSO

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and probe as per the manufacturer's instructions for commercially available kits.[6]

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.[6]

  • Inhibitor Addition: Add various concentrations of this compound, control inhibitors, or DMSO (vehicle control) to the wells and pre-incubate.[5]

  • Initiate Reaction: Start the reaction by adding arachidonic acid to each well.[6]

  • Measurement: Immediately measure the absorbance or fluorescence in a kinetic mode at the appropriate wavelength for the chosen probe.[7]

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).[5]

B. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] This assay will assess the ability of the test compound to suppress the production of these key inflammatory mediators.

Protocol:

Materials:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages[9][11]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli[1]

  • This compound

  • Reference drug (e.g., Dexamethasone)[1]

  • ELISA kits for TNF-α, IL-1β, and IL-6[1]

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed macrophages in a 96-well plate and allow them to adhere.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference drug for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a suitable duration (e.g., 24 hours).[9][12]

  • Sample Collection: Collect the cell culture supernatant.[1]

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[1][12]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group. Calculate the percentage of inhibition of cytokine production.

C. Nitric Oxide Synthase (NOS) Inhibition Assay

Nitric oxide (NO) is a pro-inflammatory mediator produced by nitric oxide synthase (NOS) enzymes.[3] This assay will determine if the test compound can inhibit the production of NO.

Protocol:

This assay can be performed using a cell-based model or a purified enzyme kit. The Griess reagent is commonly used to detect nitrite, a stable product of NO oxidation.[13]

Materials:

  • RAW 264.7 macrophages or a purified iNOS enzyme kit[14]

  • LPS (for cell-based assay)

  • This compound

  • Control inhibitor (e.g., L-NAME or Diphenyleneiodonium chloride)[15]

  • Griess Reagent[13]

  • 96-well plate

  • Microplate reader

Procedure (Cell-Based):

  • Cell Treatment: Seed macrophages in a 96-well plate and treat with various concentrations of the test compound.

  • Induction: Stimulate the cells with LPS to induce iNOS expression and NO production.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Nitrite Measurement: Add Griess reagent to the supernatant and measure the absorbance at 540 nm.[14]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

II. In Vivo Anti-inflammatory Activity

A. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[16] Carrageenan injection into the paw induces a biphasic inflammatory response involving the release of various inflammatory mediators.[1]

Protocol:

Animals:

  • Male Wistar rats or Swiss albino mice[17]

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)[18]

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)[19][20]

  • Plethysmometer or digital calipers[19]

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.[1]

  • Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug, and test compound at various doses. Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[16][18]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[17]

  • Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18][19]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines in vivo.[1][21]

Protocol:

Animals:

  • Male BALB/c mice[1]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli[1]

  • Reference drug (e.g., Dexamethasone)[1]

  • Sterile saline

  • ELISA kits for TNF-α, IL-1β, and IL-6[1]

Procedure:

  • Animal Acclimatization and Grouping: Similar to the paw edema model.

  • Dosing: Administer the test compound or standard drug at appropriate doses.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.[1]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood samples via cardiac puncture under anesthesia.[1]

  • Cytokine Measurement: Prepare serum from the blood samples and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.[1]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group. Calculate the percentage of inhibition of cytokine production.

III. Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro COX Inhibition by this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound
Celecoxib (Control)
SC-560 (Control)

Table 2: Effect of this compound on LPS-Induced Cytokine Production in Macrophages

Treatment GroupConcentrationTNF-α (% Inhibition)IL-1β (% Inhibition)IL-6 (% Inhibition)
This compoundLow Dose
Medium Dose
High Dose
Dexamethasone (Control)

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Control (Vehicle)--
This compoundLow Dose
Medium Dose
High Dose
Indomethacin (Control)

Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)Serum IL-6 (pg/mL)
Control (Vehicle + Saline)-
LPS Control (Vehicle + LPS)-
This compound + LPSLow Dose
Medium Dose
High Dose
Dexamethasone + LPS (Control)

IV. Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX COX-1/COX-2 Inhibition Assay Data_Analysis Data Analysis and IC50 / % Inhibition Calculation COX->Data_Analysis LPS_Macro LPS-Induced Cytokine Production in Macrophages LPS_Macro->Data_Analysis NOS Nitric Oxide Synthase (NOS) Inhibition Assay NOS->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Paw_Edema->Data_Analysis LPS_Systemic LPS-Induced Systemic Inflammation LPS_Systemic->Data_Analysis Test_Compound This compound Test_Compound->COX Test in Test_Compound->LPS_Macro Test in Test_Compound->NOS Test in Test_Compound->Paw_Edema Test in Test_Compound->LPS_Systemic Test in Conclusion Assessment of Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: Overall experimental workflow for evaluating the anti-inflammatory activity.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Test_Compound This compound Test_Compound->MAPK Inhibits? Test_Compound->NFkB Inhibits? Test_Compound->COX Inhibits?

References

Application Notes & Protocols: Evaluating the Antioxidant Properties of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,4-triazole derivatives are a significant class of heterocyclic compounds recognized for a wide spectrum of biological activities.[1] A promising area of research focuses on their potential as antioxidants to combat oxidative stress, a condition implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1] Synthetic antioxidants, such as 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, can play a vital role in mitigating oxidative damage by neutralizing free radicals.[1][2]

These application notes provide detailed protocols for common in vitro assays to evaluate the antioxidant properties of this compound, facilitating the screening and development of new therapeutic agents. The methods covered are the DPPH Radical Scavenging Assay, the ABTS Radical Cation Scavenging Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

Experimental Workflow

The overall process for evaluating the antioxidant capacity of the target compound involves several key stages, from sample preparation to data analysis. The following diagram illustrates the typical experimental workflow.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution of this compound prep_serial Create Serial Dilutions (e.g., 10-500 µg/mL) prep_compound->prep_serial assay_dpph DPPH Assay prep_serial->assay_dpph assay_abts ABTS Assay prep_serial->assay_abts assay_frap FRAP Assay prep_serial->assay_frap prep_standard Prepare Standard Antioxidant (e.g., Ascorbic Acid, Trolox) measure Spectrophotometric Measurement (Absorbance) assay_dpph->measure assay_abts->measure assay_frap->measure calculate Calculate % Inhibition / Reducing Power measure->calculate ic50 Determine IC50 Values calculate->ic50 compare Compare with Standard ic50->compare G DPPH_Radical DPPH• (Purple Radical) H_Donor Donates H• or e- DPPH_Radical->H_Donor Antioxidant This compound (Antioxidant) Antioxidant->H_Donor DPPH_Reduced DPPH-H (Yellow, Reduced Form) H_Donor->DPPH_Reduced

References

Application Notes and Protocols for High-Throughput Screening of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for high-throughput screening (HTS) of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, a class of compounds with significant potential in anticancer drug discovery. This document outlines detailed protocols for the synthesis of the core compound, subsequent screening assays to evaluate cytotoxic and apoptotic activity, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The specific substitution of an ethyl group at the N4 position and a phenyl group at the C5 position of the 4H-1,2,4-triazole-3-thiol core is a promising area of investigation for novel therapeutic agents. High-throughput screening provides an efficient approach to systematically evaluate large libraries of these derivatives to identify lead compounds for further development.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented. While specific data for 4-ethyl-5-phenyl derivatives are proprietary or under active investigation in many research programs, the data for structurally related compounds provide a strong rationale for screening this chemical space.

Table 1: Cytotoxic Activity of 1,2,4-Triazole-3-thiol Derivatives Against Various Cancer Cell Lines

Compound IDR1 (at C5)R2 (at N4)Cancer Cell LineIC50 (µM)
1a PhenylMethylMCF-7 (Breast)0.31[1]
1b PhenylPhenylCaco-2 (Colon)4.98[1]
2a 4-chlorophenylPhenylA549 (Lung)3.854[2]
2b 4-chlorophenylPhenylU87 (Glioblastoma)4.151[2]
3a 2-(phenylamino)ethylPhenylIGR39 (Melanoma)2-17 (range for series)[3]
3b 2-(phenylamino)ethylPhenylMDA-MB-231 (Breast)2-17 (range for series)[3]
3c 2-(phenylamino)ethylPhenylPanc-1 (Pancreatic)2-17 (range for series)[3]
4a Furan-2-ylPhenyl-Data not available
4b BenzylPhenyl-Data not available

Note: The IC50 values are sourced from various studies on related 1,2,4-triazole derivatives and serve as a reference for the potential activity of the target compound class.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[4]

Materials:

  • Benzoyl chloride

  • Hydrazine hydrate

  • Ethyl isothiocyanate

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Synthesis of Benzohydrazide: React benzoyl chloride with an excess of hydrazine hydrate in a suitable solvent like ethanol. Reflux the mixture for 2-4 hours. After cooling, the precipitated benzohydrazide is filtered, washed with cold water, and dried.

  • Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide: Dissolve the synthesized benzohydrazide in ethanol and add an equimolar amount of ethyl isothiocyanate. Reflux the mixture for 6-8 hours. The solvent is then evaporated under reduced pressure to obtain the crude 1-benzoyl-4-ethyl-thiosemicarbazide.

  • Cyclization to this compound: The crude thiosemicarbazide is refluxed in an aqueous solution of potassium hydroxide (8-10%) for 4-6 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.

Protocol 2: High-Throughput Screening for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Add 10 µL of each dilution to the respective wells and incubate for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be above 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

Protocol 3: Secondary Screening for Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11][12][13][14]

Materials:

  • Human cancer cell lines

  • White-walled 96-well plates

  • Hit compounds from the primary screen

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the hit compounds at their respective IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Equilibrate the plate and the reagent to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by 1,2,4-triazole derivatives and the general workflow for high-throughput screening.

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_validation Hit Validation & Lead Optimization Compound_Library Compound Library (Triazole Derivatives) Primary_HTS Primary HTS (e.g., MTT Assay) Compound_Library->Primary_HTS Cell_Culture Cancer Cell Culture Cell_Culture->Primary_HTS Hit_Identification Hit Identification Primary_HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active 'Hits' Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Dose_Response->Apoptosis_Assay Lead_Compounds Lead Compounds Apoptosis_Assay->Lead_Compounds Confirmed Hits

Caption: High-throughput screening workflow for identifying anticancer this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Triazole Triazole Derivative Triazole->EGFR inhibits

Caption: Simplified EGFR signaling pathway and a potential point of inhibition by triazole derivatives.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits (degradation) Triazole Triazole Derivative Triazole->MDM2 inhibits interaction with p53

Caption: Overview of the p53 signaling pathway and a potential mechanism of action for triazole derivatives.

References

Application Notes and Protocols: Analytical Methods for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols are based on established analytical techniques for analogous triazole derivatives.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Proposed Synthesis Pathway

A plausible synthetic route for this compound is outlined below. This pathway is analogous to the synthesis of other 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2][3]

Synthesis_Pathway cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization Benzoyl_hydrazide Benzoyl hydrazide Thiosemicarbazide_intermediate 1-Benzoyl-4-ethyl-thiosemicarbazide Benzoyl_hydrazide->Thiosemicarbazide_intermediate + Ethyl isothiocyanate Ethanol, Reflux Ethyl_isothiocyanate Ethyl isothiocyanate Thiosemicarbazide_intermediate_ref 1-Benzoyl-4-ethyl-thiosemicarbazide Final_Product This compound Thiosemicarbazide_intermediate_ref->Final_Product Alkaline medium (e.g., NaOH) Reflux

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • Benzoyl hydrazide

  • Ethyl isothiocyanate

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Synthesis of 1-Benzoyl-4-ethyl-thiosemicarbazide:

    • Dissolve benzoyl hydrazide in absolute ethanol in a round-bottom flask.

    • Add an equimolar amount of ethyl isothiocyanate to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • The precipitated product is filtered, washed with cold ethanol, and dried.

  • Synthesis of this compound:

    • Suspend the synthesized 1-benzoyl-4-ethyl-thiosemicarbazide in an aqueous solution of 1N NaOH.

    • Reflux the mixture for 5-7 hours.

    • Cool the reaction mixture and filter to remove any impurities.

    • Acidify the filtrate with concentrated HCl to a pH of approximately 3.

    • The resulting precipitate is filtered, washed thoroughly with distilled water, and dried.

    • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for N-H, C-H, C=N, C=C, and C=S functional groups.

Expected Characteristic Peaks (based on analogous compounds):

Functional GroupWavenumber (cm⁻¹)Description
N-H (stretching)3300 - 3100Present in the thiol tautomeric form
C-H (aromatic)3100 - 3000Aromatic C-H stretching
S-H (stretching)2600 - 2550Thiol group stretching, may be weak[4]
C=N (stretching)1620 - 1600Triazole ring stretching[5]
C=C (aromatic)1580 - 1450Phenyl ring stretching
N-C=S (bending)1250 - 1020Thioamide bands
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Expected ¹H NMR Data (in DMSO-d₆, based on analogous compounds):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
SH~13.0 - 14.0Singlet1H
Aromatic-H~7.4 - 7.8Multiplet5H
-CH₂-~4.0 - 4.2Quartet2H
-CH₃~1.2 - 1.4Triplet3H

Expected ¹³C NMR Data (in DMSO-d₆, based on analogous compounds):

CarbonChemical Shift (δ, ppm)
C=S (Thione)~165 - 170
Triazole C3, C5~145 - 155
Aromatic C~125 - 135
-CH₂-~35 - 40
-CH₃~13 - 15
UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

  • Record the UV-Vis spectrum over a range of 200-400 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

Expected Data: Triazole derivatives typically exhibit absorption maxima in the UV region, often between 250 and 350 nm, corresponding to π→π* and n→π* electronic transitions.[6][7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity and for quantitative analysis of the compound.

HPLC Method for Purity and Quantification

Objective: To separate and quantify this compound.

Workflow for HPLC Method Development:

HPLC_Workflow Start Sample Preparation (Dissolve in Mobile Phase) Column_Selection Column Selection (e.g., C18, 4.6 x 150 mm, 5 µm) Start->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Acetonitrile:Water with buffer) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Set Detection Wavelength (from UV-Vis scan) Mobile_Phase_Optimization->Detection_Wavelength Flow_Rate_Injection_Volume Set Flow Rate and Injection Volume (e.g., 1.0 mL/min, 10 µL) Detection_Wavelength->Flow_Rate_Injection_Volume Method_Validation Method Validation (Linearity, Accuracy, Precision) Flow_Rate_Injection_Volume->Method_Validation Analysis Sample Analysis Method_Validation->Analysis

Caption: Workflow for HPLC method development and validation.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]

Chromatographic Conditions (Suggested Starting Point):

ParameterValue
Mobile PhaseAcetonitrile : Water (with 0.1% Formic Acid), e.g., 60:40 v/v
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection WavelengthDetermined from UV-Vis scan (e.g., 275 nm)
Injection Volume10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation Parameters:

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Introduce the sample into the mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

  • Acquire the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Determine the molecular ion peak [M+H]⁺ or [M-H]⁻ and analyze the fragmentation pattern to support the proposed structure.

Expected Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁N₃S, MW = 205.28 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

References

Application Notes and Protocols for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the agricultural applications of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a member of the widely used triazole class of compounds. Triazoles are recognized for their potent fungicidal properties and their role as plant growth regulators. This document outlines the mechanism of action, provides detailed experimental protocols for synthesis and evaluation, and presents data on the efficacy of analogous compounds.

Overview and Mechanism of Action

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are extensively used in agriculture as fungicides. The primary mode of action for triazole fungicides is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi.[1] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to abnormal fungal growth and eventual cell death.[1]

Beyond their fungicidal effects, triazoles can also act as plant growth regulators (PGRs). This is due to their ability to inhibit gibberellin biosynthesis in plants, which can lead to desirable traits such as reduced stem elongation, increased root growth, and enhanced stress tolerance.

A diagram illustrating the proposed fungicidal mechanism of action is provided below.

Fungicidal_Mechanism Triazole 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol C14_demethylase 14α-demethylase (CYP51) Triazole->C14_demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition and Cell Death Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Proposed fungicidal mechanism of this compound.

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzoic acid

  • Thiocarbohydrazide

  • Ethyl iodide (or other ethylating agent)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate)

  • A mixture of benzoic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated in a flask without a solvent until the mixture melts.

  • The molten mixture is maintained at a specific temperature (e.g., 140-150°C) for 1-2 hours.

  • After cooling, the solidified mass is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Step 2: Ethylation of the Intermediate

  • The synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.05 mol) is dissolved in an alcoholic solution of NaOH or KOH (0.05 mol in ethanol).

  • Ethyl iodide (0.05 mol) is added dropwise to the solution while stirring.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is treated with cold water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

A workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Ethylation Start Benzoic Acid + Thiocarbohydrazide Heat Melt and Heat (140-150°C) Start->Heat Neutralize Neutralize with NaHCO3 solution Heat->Neutralize Filter_Wash1 Filter and Wash Neutralize->Filter_Wash1 Recrystallize1 Recrystallize from Ethanol Filter_Wash1->Recrystallize1 Intermediate 4-amino-5-phenyl-4H- 1,2,4-triazole-3-thiol Recrystallize1->Intermediate Dissolve Dissolve Intermediate in Alcoholic KOH Intermediate->Dissolve Add_Ethyl_Iodide Add Ethyl Iodide Dissolve->Add_Ethyl_Iodide Reflux Reflux for 4-6 hours Add_Ethyl_Iodide->Reflux Evaporate Evaporate Solvent Reflux->Evaporate Precipitate Precipitate with Water Evaporate->Precipitate Filter_Wash2 Filter and Wash Precipitate->Filter_Wash2 Recrystallize2 Recrystallize from Ethanol Filter_Wash2->Recrystallize2 Final_Product 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Recrystallize2->Final_Product

Caption: General synthesis workflow for this compound.

Antifungal Activity

While specific data for this compound against agricultural pathogens is limited, the antifungal efficacy of closely related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been reported. The following table summarizes the minimum inhibitory concentration (MIC) values of some analogous compounds against various fungal strains. This data can serve as a reference for the expected activity of the title compound.

Table 1: Antifungal Activity of Analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)

Compound IDSubstituent on Benzylideneamino groupAspergillus nigerCandida albicansReference
Analog 1 4-Fluoro>100>100[5]
Analog 2 4-Chloro>100>100[5]
Analog 3 4-Bromo3124[5]
Analog 4 4-Nitro>100>100[5]
Ketoconazole (Standard) -12.56.25[5]

Note: The data presented is for analogous compounds and should be used as a preliminary guide. Experimental validation for this compound is required.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Materials:

  • This compound

  • Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

  • Standard antifungal agent (e.g., Tebuconazole)

Procedure:

  • Inoculum Preparation: Culture the fungal isolates on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension or mycelial fragment suspension in sterile saline or PDB and adjust the concentration to approximately 1 × 105 spores/mL or a standardized mycelial density.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in PDB in a 96-well microplate to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the diluted compound. Include a positive control (fungal inoculum in PDB with DMSO, without the test compound) and a negative control (PDB only).

  • Incubation: Incubate the microplates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Plant Growth Regulatory Effects

Triazole compounds are known to influence plant growth by inhibiting gibberellin biosynthesis. This can result in a more compact plant structure, which is advantageous for many ornamental and crop species.

Experimental Protocol: Evaluation of Plant Growth Regulatory Effects

Materials:

  • This compound

  • Model plant species (e.g., wheat, tomato, or Arabidopsis thaliana seedlings)

  • Potting mix and suitable containers

  • Growth chamber or greenhouse with controlled environmental conditions

  • Foliar spray applicator

  • Standard plant growth regulator (e.g., Paclobutrazol)

Procedure:

  • Plant Material: Grow the model plants from seed in pots containing a standard potting mix until they reach a specific developmental stage (e.g., 3-4 true leaves).

  • Treatment Application: Prepare different concentrations of this compound in a suitable solvent (e.g., water with a small amount of a surfactant). Apply the solutions as a foliar spray to the plants until runoff. Include a control group sprayed only with the solvent.

  • Growth Conditions: Maintain the treated plants in a growth chamber or greenhouse under controlled conditions of light, temperature, and humidity.

  • Data Collection: After a specified period (e.g., 2-4 weeks), measure various growth parameters, including:

    • Plant height

    • Stem diameter

    • Number of leaves

    • Leaf area

    • Root length and biomass (by carefully washing the roots from the soil)

    • Chlorophyll content

  • Analysis: Compare the growth parameters of the treated plants with the control group to determine the effect of the compound on plant growth.

A logical workflow for evaluating plant growth regulatory effects is presented below.

PGR_Workflow Start Plant Growth and Acclimatization Preparation Preparation of Test Solutions (different concentrations) Start->Preparation Application Foliar Spray Application Preparation->Application Incubation Incubation in Controlled Environment Application->Incubation Measurement Measurement of Growth Parameters (Height, Biomass, etc.) Incubation->Measurement Analysis Data Analysis and Comparison with Control Measurement->Analysis Conclusion Conclusion on PGR Effects Analysis->Conclusion

Caption: Workflow for evaluating the plant growth regulatory effects.

Concluding Remarks

This compound shows promise as an active compound in agricultural research, leveraging the well-established fungicidal and plant growth regulatory properties of the triazole chemical class. The provided protocols offer a foundation for the synthesis and evaluation of this compound. It is crucial to conduct thorough experimental validation to determine its specific efficacy against target fungal pathogens and its precise effects on various plant species. Further research may also explore its potential synergies with other agricultural inputs and its environmental fate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and reliable method for synthesizing this compound is a two-step process. The first step involves the reaction of benzoyl hydrazide with ethyl isothiocyanate to form the intermediate 1-benzoyl-4-ethyl-thiosemicarbazide. The second step is the base-catalyzed intramolecular dehydrative cyclization of this thiosemicarbazide intermediate to yield the final triazole product.[1][2][3][4][5]

Q2: What are the critical parameters affecting the yield of the final product?

Several factors can significantly influence the yield:

  • Purity of Reactants: Ensure the benzoyl hydrazide and ethyl isothiocyanate are of high purity.

  • Reaction Conditions for Thiosemicarbazide Formation: The reaction temperature and time for the formation of the thiosemicarbazide intermediate should be optimized to ensure complete reaction and minimize side products.

  • Base Strength and Concentration for Cyclization: The choice and concentration of the base (e.g., NaOH, KOH) are crucial for the cyclization step.[3][6] Insufficient base may lead to incomplete cyclization, while excessively harsh conditions can cause decomposition.

  • Reaction Temperature and Time for Cyclization: The temperature and duration of the reflux during cyclization must be carefully controlled to drive the reaction to completion without degrading the product.[3][6][7][8]

  • pH for Precipitation: The final pH adjustment is critical for the complete precipitation of the product.

Q3: Can this synthesis be performed as a one-pot reaction?

Yes, a one-pot, two-step synthesis method has been reported for similar 1,2,4-triazole-5-thione derivatives.[3] This approach involves the formation of the thiosemicarbazide intermediate in ethanol, followed by the addition of a sodium hydroxide solution to the same reaction vessel to induce cyclization, potentially improving efficiency and yield.[3]

Q4: How can I confirm the formation of the final product?

The structure of this compound can be confirmed using various spectroscopic techniques, including:

  • FT-IR: Look for characteristic peaks for N-H, S-H (if in thiol form), and C=N bonds.

  • ¹H-NMR: Expect signals corresponding to the ethyl group protons and the phenyl group protons. The chemical shift of the N-H/S-H proton can be a key indicator.[9][10][11]

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1-benzoyl-4-ethyl-thiosemicarbazide (Intermediate) Incomplete reaction.Increase the reaction time or slightly elevate the temperature during the formation of the thiosemicarbazide. Ensure equimolar amounts of reactants are used.
Low purity of starting materials.Use freshly purified benzoyl hydrazide and high-purity ethyl isothiocyanate.
Low yield of this compound (Final Product) Incomplete cyclization of the thiosemicarbazide intermediate.Increase the concentration of the NaOH solution (e.g., from 2N to 4N) or prolong the reflux time.[3] Ensure the reaction mixture is homogeneous during reflux.
Decomposition of the product.Avoid excessively high temperatures or prolonged heating during cyclization. Monitor the reaction progress using TLC.
Loss of product during work-up.Carefully adjust the pH to the optimal point for precipitation. Ensure the precipitate is thoroughly washed with cold water to remove impurities without dissolving the product.
Formation of side products The thiosemicarbazide intermediate can potentially cyclize to form other heterocyclic systems under different conditions.Strictly follow the recommended alkaline conditions for cyclization to favor the formation of the 1,2,4-triazole ring.
Difficulty in purification of the final product Presence of unreacted starting materials or side products.Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.[10][11] Column chromatography can be used for further purification if necessary.

Data on Reaction Condition Optimization (for analogous 4,5-disubstituted-1,2,4-triazole-3-thiols)

The following table summarizes the impact of different reaction conditions on the yield of similar 1,2,4-triazole-3-thiol syntheses and can be used as a guideline for optimizing the synthesis of this compound.

ParameterVariationObservation on YieldReference
Base for Cyclization 2N NaOHModerate to good yields[4]
4N NaOHHigher yields reported in some one-pot syntheses[3]
Aqueous KOHEffective for cyclization[12]
Cyclization Temperature Room TemperatureGenerally slow and incomplete
Reflux (80-100 °C)Commonly used for efficient cyclization[3][4][6]
115 °CHigh yields in some copper-catalyzed syntheses of related triazoles[8]
Cyclization Time 2-3 hoursSufficient for many syntheses[4]
4-5 hoursMay be required for complete reaction[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-benzoyl-4-ethyl-thiosemicarbazide

  • Dissolve benzoyl hydrazide (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add ethyl isothiocyanate (0.01 mol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-benzoyl-4-ethyl-thiosemicarbazide.

Step 2: Synthesis of this compound

  • Suspend 1-benzoyl-4-ethyl-thiosemicarbazide (0.005 mol) in a 2N sodium hydroxide solution (25 mL).

  • Heat the mixture under reflux for 4-5 hours.[6]

  • Cool the reaction mixture to room temperature and carefully acidify with cold 2N hydrochloric acid to a pH of approximately 5-6.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: One-Pot Synthesis of this compound[3]
  • In a round-bottom flask, dissolve benzoyl hydrazide (0.01 mol) in ethanol (50 mL).

  • Add ethyl isothiocyanate (0.01 mol) and stir the mixture at room temperature for 1-2 hours.

  • To this reaction mixture, add 4N sodium hydroxide solution (20 mL).

  • Heat the mixture under reflux for 4 hours.[3]

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid until the product precipitates.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Visualizations

Synthesis_Pathway BenzoylHydrazide Benzoyl Hydrazide Thiosemicarbazide 1-benzoyl-4-ethyl- thiosemicarbazide BenzoylHydrazide->Thiosemicarbazide Ethanol, Reflux EthylIsothiocyanate Ethyl Isothiocyanate EthylIsothiocyanate->Thiosemicarbazide Triazole 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole NaOH (aq), Reflux, then H+ Troubleshooting_Workflow Start Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckIntermediate Analyze Thiosemicarbazide Intermediate Step CheckPurity->CheckIntermediate Pure PurifyReactants Purify/Use New Reactants CheckPurity->PurifyReactants Impure CheckCyclization Analyze Cyclization Step CheckIntermediate->CheckCyclization Complete IncreaseTimeTemp1 Increase Reaction Time/Temperature CheckIntermediate->IncreaseTimeTemp1 Incomplete Reaction IncreaseBase Increase Base Conc. or Reflux Time CheckCyclization->IncreaseBase Incomplete Cyclization OptimizepH Optimize Final pH for Precipitation CheckCyclization->OptimizepH Product Loss During Work-up End Yield Improved PurifyReactants->End IncreaseTimeTemp1->End IncreaseBase->End OptimizepH->End

References

Technical Support Center: Purification of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the purity of my synthesized this compound?

A1: A preliminary purity assessment can be effectively performed using Thin Layer Chromatography (TLC). This will help identify the number of components in your crude product and give an indication of the polarity of the target compound and its impurities. Based on the TLC results, you can select the most suitable purification strategy. For a solid product, recrystallization is often a good first approach. For more complex mixtures or if the product is an oil, column chromatography is recommended.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for 1,2,4-triazole derivatives like this compound are recrystallization and column chromatography.[2] The choice between these methods depends on the nature and quantity of the impurities present.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and identity of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] Purity is commonly quantified using High-Performance Liquid Chromatography (HPLC).[2]

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is not crystallizing from the solution. What should I do?

A4: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1][4]

  • Seed the solution: If available, add a very small crystal of the pure compound to the solution to act as a template for crystallization.[4]

  • Reduce the solvent volume: Your compound might be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]

  • Cool to a lower temperature: If cooling to room temperature is not effective, try using an ice bath or a refrigerator. Be aware that rapid cooling can sometimes trap impurities.[4]

  • Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][4] Experiment with different solvents or solvent mixtures. For similar triazole-thiols, ethanol has been used successfully.[3][5][6]

Q5: My product has "oiled out" instead of forming crystals. How can this be resolved?

A5: "Oiling out" happens when the compound separates from the solution as a liquid because the solution temperature is above the compound's melting point. To address this:

  • Reheat and add more solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to decrease the saturation.[1][4]

  • Cool slowly: Allow the flask to cool down very slowly to encourage the formation of crystals instead of oil. Insulating the flask can help.[1]

  • Modify the solvent system: Try using a solvent with a lower boiling point or introduce a co-solvent in which the compound is less soluble to promote crystallization.[1]

Q6: The yield of my purified this compound is very low after recrystallization. What are the likely causes and solutions?

A6: Low recovery can be due to several factors:

  • Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor.[4] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.[4]

  • Premature crystallization: The compound may have crystallized during a hot filtration step. Ensure your funnel is pre-heated before filtration.

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures.[2] Experiment with different solvent systems to find one with a more suitable solubility profile.

Column Chromatography Issues

Q7: My compound is streaking on the silica gel column. What can I do to improve the separation?

A7: Streaking on a column often indicates that the compound is too polar for the chosen mobile phase.

  • Adjust the eluent polarity: For silica gel chromatography, gradually increase the polarity of the mobile phase by adding a small amount of a more polar solvent, such as methanol, to the eluent.[2]

  • Consider a different stationary phase: If adjusting the mobile phase is not effective, you might need to use a more polar stationary phase like alumina.[2]

Q8: I am having trouble getting good separation between my product and impurities during column chromatography. What should I try?

A8: Poor separation can be addressed by systematically optimizing the chromatography conditions.

  • Vary the solvent system: Experiment with different ratios of your mobile phase solvents to improve the resolution between the spots on a TLC plate before running the column.[2]

  • Change the stationary phase: If a particular impurity is difficult to separate on silica gel, another stationary phase with different selectivity, such as alumina, might provide better results.[2]

Quantitative Data Summary

The following table provides illustrative data on purification outcomes for similar 1,2,4-triazole-3-thiol derivatives, which can serve as a general reference for expected results.

Purification MethodStarting MaterialSolvent SystemExpected YieldPurity (Typical)Reference Compound
RecrystallizationCrude SolidEthanol65-80%>98%4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[3]
RecrystallizationCrude SolidEthanol68%Not Specified5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol[5]
Column ChromatographyCrude MixtureDiethyl ether/hexanes27%Not SpecifiedThiazolo[2,3-c][1][2][4]triazole derivative[7]

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to the crude this compound until it completely dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly boil the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[4]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath may increase the yield.[4]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and a solvent system (eluent) that provides good separation.

  • Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a chromatography column.[2]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.[2]

  • Elution: Pass the eluent through the column and collect fractions.[2]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

PurificationWorkflow Crude Crude Product TLC Purity Assessment (TLC) Crude->TLC Decision Solid or Oil? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Solid ColumnChromatography Column Chromatography Decision->ColumnChromatography Oil/Complex Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Overcoming Solubility Challenges of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility due to the presence of the hydrophobic phenyl and ethyl groups. It is predicted to have better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.[1][2]

Q2: My compound is precipitating out of solution during my aqueous-based cellular assay. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. This typically occurs when a concentrated stock solution, often prepared in an organic solvent like DMSO, is diluted into the aqueous assay buffer, causing the compound to exceed its thermodynamic solubility limit in the final solution.

Q3: What are the initial steps I should take to address the poor aqueous solubility of this compound?

A3: A systematic approach is recommended. Start by performing a solubility screening in a variety of pharmaceutically acceptable solvents to understand its solubility profile. Based on these results, you can explore techniques such as pH adjustment, the use of co-solvents, or more advanced formulation strategies.

Q4: Can I use heat to dissolve the compound?

A4: Gentle heating can be employed to increase the rate of dissolution and solubility. However, it is crucial to first assess the thermal stability of this compound, as excessive heat may lead to degradation.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

If you are unable to dissolve this compound to your desired concentration, follow this troubleshooting workflow:

G start Start: Compound does not dissolve at desired concentration solvent_screen Perform solubility screening in various organic solvents (e.g., DMSO, DMF, Ethanol) start->solvent_screen heat Apply gentle heat (e.g., 37-40°C) solvent_screen->heat If partially soluble sonicate Use sonication heat->sonicate If still not fully dissolved dissolved Compound Dissolved heat->dissolved Success cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol) sonicate->cosolvent If precipitation occurs on cooling sonicate->dissolved Success cosolvent->dissolved Success not_dissolved Still not dissolved cosolvent->not_dissolved Failure reassess Re-evaluate required concentration or consider formulation strategies not_dissolved->reassess

Caption: Troubleshooting workflow for dissolving the compound.

Issue 2: Precipitation in Aqueous Buffer During Biological Assays

To prevent your compound from precipitating upon dilution into an aqueous buffer, consider the following strategies:

  • Decrease the Stock a oncentration: Using a more dilute stock solution can prevent the final concentration in the assay from exceeding the compound's aqueous solubility.

  • Use a Co-solvent in the Final Solution: Including a small percentage of a water-miscible organic solvent (e.g., <1% DMSO) in the final assay buffer can help maintain the compound's solubility.

  • Employ Formulation Strategies: For in-vivo studies or more sensitive in-vitro assays, advanced formulation approaches such as nanosuspensions or solid dispersions may be necessary.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Note: The following are estimated solubility values based on the characteristics of structurally similar 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Experimental determination is recommended for precise values.

SolventPredicted SolubilityRationale
WaterVery LowThe hydrophobic phenyl and ethyl groups significantly limit aqueous solubility.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, high hydrophobicity is the limiting factor.
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[2]
Dimethylformamide (DMF)HighAnother effective polar aprotic solvent for nitrogen-containing heterocycles.
EthanolModerateThe compound is likely to have some solubility in alcohols.
MethanolModerateSimilar to ethanol, it can be a suitable solvent for initial trials.
Dichloromethane (DCM)Moderate to HighOften used in the synthesis and purification of triazole derivatives.[1]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol describes a top-down approach to produce a nanosuspension of this compound, which can enhance its dissolution rate and bioavailability.[3][4]

G start Start prepare_stabilizer Prepare stabilizer solution (e.g., 0.5% HPMC in water) start->prepare_stabilizer disperse_api Disperse API in stabilizer solution prepare_stabilizer->disperse_api add_to_mill Add dispersion and milling media (zirconium oxide beads) to milling chamber disperse_api->add_to_mill mill Mill at high speed for a defined period (e.g., 30-60 min) add_to_mill->mill separate Separate nanosuspension from milling media mill->separate characterize Characterize particle size (e.g., DLS) and morphology (e.g., TEM) separate->characterize end End characterize->end

Caption: Experimental workflow for nanosuspension preparation.

Methodology:

  • Preparation of Stabilizer Solution: Dissolve a suitable stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC), in purified water.[5]

  • Dispersion of API: Disperse the this compound powder in the stabilizer solution to create a pre-suspension.

  • Milling: Transfer the pre-suspension into a milling chamber containing zirconium oxide milling beads. Mill at a high speed for a predetermined time (e.g., 30-60 minutes) to reduce the particle size to the nanometer range.

  • Separation: Separate the resulting nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size and distribution using Dynamic Light Scattering (DLS) and for morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

This method involves dissolving the drug and a carrier in a common solvent, followed by evaporation of the solvent to produce a solid dispersion, which can improve the dissolution rate.[6][7]

Methodology:

  • Solvent Selection: Identify a common solvent in which both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or a poloxamer) are soluble. A volatile solvent like a mixture of dichloromethane and methanol is often a good starting point.

  • Dissolution: Dissolve the drug and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The resulting solid film is the solid dispersion.

  • Drying and Pulverization: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Signaling Pathways

1,2,4-triazole derivatives are known for their broad spectrum of biological activities, including antifungal and anticancer effects.

Antifungal Mechanism of Action

Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Triazole This compound Inhibition Inhibition Triazole->Inhibition Demethylase->Ergosterol Disruption Membrane Disruption & Fungal Cell Death Demethylase->Disruption Depletion of Ergosterol Inhibition->Demethylase VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K Proliferation Cell Proliferation, Migration, Angiogenesis PLC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazole This compound Inhibition Inhibition Triazole->Inhibition Inhibition->VEGFR2

References

Stability of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The following troubleshooting guides and FAQs address common challenges related to its stability in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound molecule?

A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1][2] Generally, these structures are resistant to cleavage under mild conditions. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation. The thiol group exists in tautomeric equilibrium with the thione form, which can influence the electronic properties of the ring but does not inherently make it significantly more susceptible to hydrolysis compared to other substituted triazoles.

Q2: In which common laboratory solvents is this compound expected to be soluble?

A2: While direct solubility data for this specific compound is limited, analogous 1,2,4-triazole derivatives are generally soluble in organic solvents such as ethanol, methanol, and acetone.[3][4] They often exhibit poor solubility in non-polar solvents like benzene and toluene.[5] Solubility in water is variable but tends to increase with temperature.[3][4] For many triazole-based compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions should be stored at low temperatures (2-8°C or -20°C) and protected from light, especially if they are to be kept for an extended period. It is always recommended to prepare fresh solutions for experiments whenever possible to avoid potential degradation.

Q4: My compound appears to be degrading in an acidic buffer (pH 4). Is this expected?

A4: While generally stable in mildly acidic conditions for short durations, long-term storage in acidic buffers can lead to slow degradation. The rate of degradation can be influenced by temperature, pH, and the specific components of the buffer. If you observe new peaks in your HPLC chromatogram over time, it is indicative of degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • A decrease in the area of the main compound peak.

Possible Causes:

  • Solvent-Induced Degradation: The compound may be unstable in the chosen solvent.

  • pH Effects: The pH of the solution (if aqueous) may be promoting hydrolysis or other degradation pathways.

  • Oxidation: The thiol group can be susceptible to oxidation, especially in the presence of air or oxidizing agents.

  • Photodegradation: Exposure to light can cause degradation of some compounds.

Troubleshooting Steps:

  • Run a Control: Prepare a fresh solution of the compound and analyze it immediately to use as a baseline.

  • Solvent Screen: Dissolve the compound in a small range of recommended solvents (e.g., Methanol, Acetonitrile, DMSO, Ethanol) and monitor its stability over a set period (e.g., 0, 2, 4, 8, 24 hours) at a fixed temperature.

  • pH Stability Study: Prepare solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) and analyze them at various time points to determine the optimal pH range for stability.

  • Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas (e.g., nitrogen or argon) before sealing to minimize photo-oxidation.

Issue 2: Low or Inconsistent Bioassay Results

Symptoms:

  • Lower than expected activity in a biological assay.

  • High variability in results between experimental runs.

Possible Causes:

  • Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to an inaccurate concentration.

  • Degradation in Assay Medium: The compound may be unstable under the assay conditions (e.g., temperature, pH, presence of other components).

  • Adsorption to Labware: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing the effective concentration.

Troubleshooting Steps:

  • Confirm Solubility: Visually inspect the solution for any precipitate. Consider using a different solvent system or a co-solvent if solubility is an issue.

  • Assess Stability in Assay Medium: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS.

  • Use Low-Binding Labware: Employ polypropylene or other low-adhesion plastics for handling the compound solutions.

  • Include a Positive Control: Use a known stable compound with a similar structure or mechanism of action to ensure the assay is performing as expected.

Data Presentation

Table 1: Expected Solubility Profile of this compound

SolventExpected SolubilityNotes
WaterSparingly Soluble to SolubleSolubility is likely to be temperature-dependent.
EthanolSolubleA common solvent for recrystallization and stock solutions.
MethanolSolubleAnother common polar protic solvent for dissolution.
AcetoneSolubleA polar aprotic solvent that should be suitable.
Dimethyl Sulfoxide (DMSO)Very SolubleOften used for preparing high-concentration stock solutions.
Acetonitrile (ACN)SolubleCommonly used in HPLC and LC-MS mobile phases.
Dichloromethane (DCM)Moderately SolubleMay be used for extractions.
ToluenePoorly SolubleNon-polar aromatic solvents are generally less effective.
HexaneInsolubleNot a suitable solvent.

Table 2: General Stability Guidelines

ConditionExpected StabilityRecommendations
Neutral pH (6-8)GoodRecommended for short to medium-term storage of aqueous solutions.
Acidic pH (3-5)Moderate to GoodStable for short durations (e.g., workups), but potential for slow degradation over time.
Basic pH (>8)ModerateMay be less stable due to the acidic nature of the thiol proton.
Elevated Temperature (>40°C)Poor to ModerateAccelerated degradation is likely. Avoid high temperatures.
Room Temperature (in solution)ModeratePrepare fresh solutions when possible. Monitor for degradation if stored for more than a few hours.
Refrigerated (2-8°C)GoodSuitable for short-term storage (days).
Frozen (-20°C or lower)ExcellentRecommended for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solubility

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add 100 µL of the test solvent to the vial.

  • Mixing: Vigorously mix the contents by vortexing for 1-2 minutes at room temperature.[6]

  • Observation: Visually inspect for complete dissolution.

  • Heating (if necessary): If the solid is not fully dissolved, gently warm the mixture to approximately 40-50°C and observe any changes in solubility.

  • Cooling: If the compound dissolves upon heating, allow it to cool to room temperature and then place it in an ice bath to check for recrystallization, which is a good indicator for a potential crystallization solvent.[7]

  • Documentation: Record the observations for each solvent tested.

Protocol 2: Forced Degradation Study for Stability Assessment

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[8]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 12 hours.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 80°C for 48 hours.

    • At different time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis: In all cases, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidative Stress (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to photo Photolytic Stress (UV Light) prep->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: Workflow for Forced Degradation Study.

troubleshooting_workflow start Unexpected Results in Experiment (e.g., low yield, new peaks) check_purity Is the starting material pure? start->check_purity repurify Repurify Starting Material check_purity->repurify No check_stability Is the compound stable under reaction/assay conditions? check_purity->check_stability Yes repurify->start run_stability_study Perform Forced Degradation Study (see Protocol 2) check_stability->run_stability_study No check_solubility Is the compound fully dissolved? check_stability->check_solubility Yes optimize_conditions Optimize Conditions (pH, Temp, Solvent) run_stability_study->optimize_conditions test_solvents Test Alternative Solvents (see Protocol 1) check_solubility->test_solvents No check_solubility->optimize_conditions Yes test_solvents->optimize_conditions end_good Problem Resolved optimize_conditions->end_good

Caption: Troubleshooting Decision Tree for Unexpected Experimental Results.

References

Technical Support Center: Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and established method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the preparation of a thiosemicarbazide intermediate, 1-benzoyl-4-ethylthiosemicarbazide, by reacting benzoyl hydrazide with ethyl isothiocyanate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the desired this compound.[1][2]

Q2: What is the critical parameter that influences the outcome of the cyclization step?

The pH of the reaction medium is a critical factor. The formation of the desired 4H-1,2,4-triazole-3-thiol is favored under alkaline (basic) conditions. Acidic conditions, on the other hand, tend to promote the formation of an isomeric byproduct, 5-phenyl-2-(ethylamino)-1,3,4-thiadiazole.

Q3: Can you explain the tautomerism in this compound?

This compound can exist in two tautomeric forms: the thiol form and the thione form. In the solid state and in solution, it predominantly exists in the thione form, which is the more stable tautomer. This is important for spectral interpretation, as the proton will be on a nitrogen atom (N-H) rather than the sulfur atom (S-H). The presence of a broad singlet in the 1H NMR spectrum between 12-14 ppm is characteristic of the N-H proton in the thione tautomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no yield of the desired product Incomplete formation of the thiosemicarbazide intermediate.Ensure the reaction between benzoyl hydrazide and ethyl isothiocyanate goes to completion. Monitor the reaction by TLC. If necessary, increase the reaction time or temperature slightly.
Ineffective cyclization.Confirm that the cyclization step is performed under sufficiently alkaline conditions (e.g., using aqueous sodium hydroxide or potassium hydroxide). Ensure adequate heating as specified in the protocol.
Presence of a major byproduct Formation of the isomeric 1,3,4-thiadiazole.This is likely due to acidic conditions during the cyclization. Ensure the reaction medium is basic. If acidification is required for product precipitation, it should be done carefully after the cyclization is complete and the reaction mixture has cooled.
Product is difficult to purify Presence of unreacted starting materials or the thiosemicarbazide intermediate.Recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture is often effective.[3][4] If co-precipitation occurs, column chromatography may be necessary.
Inconsistent melting point of the final product Presence of impurities, most likely the 1,3,4-thiadiazole isomer or unreacted starting materials.Purify the product thoroughly using recrystallization until a sharp and consistent melting point is achieved.
Unexpected peaks in the NMR spectrum Besides the 1,3,4-thiadiazole byproduct, residual solvents from the reaction or purification steps can show up in the NMR spectrum.Analyze the NMR spectrum carefully to identify characteristic peaks of common solvents (e.g., ethanol, ethyl acetate, DMSO). Dry the product under vacuum to remove residual solvents.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for analogous compounds.[2][4]

Step 1: Synthesis of 1-benzoyl-4-ethylthiosemicarbazide

  • In a round-bottom flask, dissolve benzoyl hydrazide (0.1 mol) in a suitable solvent like ethanol or methanol.

  • Add ethyl isothiocyanate (0.1 mol) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to give 1-benzoyl-4-ethylthiosemicarbazide.

Step 2: Synthesis of this compound

  • Suspend 1-benzoyl-4-ethylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8-10%, 100 mL).

  • Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide gas may be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solution is then filtered to remove any insoluble impurities.

  • Carefully acidify the filtrate with dilute hydrochloric acid or acetic acid to precipitate the product.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to afford pure this compound.

Data Presentation

Table 1: Potential Impurities and their Spectroscopic Characteristics

Compound Structure Expected ¹H NMR Signals (indicative) Expected IR Signals (cm⁻¹)
Benzoyl hydrazidePh-CO-NH-NH₂Aromatic protons, NH and NH₂ protons.N-H stretching, C=O stretching.
Ethyl isothiocyanateCH₃CH₂-N=C=SEthyl group protons (triplet and quartet).Strong N=C=S stretching.
1-benzoyl-4-ethylthiosemicarbazidePh-CO-NH-NH-CS-NH-CH₂CH₃Aromatic protons, ethyl group protons, multiple NH protons.N-H stretching, C=O stretching, C=S stretching.
5-phenyl-2-(ethylamino)-1,3,4-thiadiazoleIsomeric byproductAromatic protons, ethyl group protons, one NH proton.N-H stretching, C=N stretching.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization start1 Benzoyl Hydrazide intermediate 1-benzoyl-4-ethyl- thiosemicarbazide start1->intermediate Ethanol, Reflux start2 Ethyl Isothiocyanate start2->intermediate product 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol intermediate->product NaOH (aq), Reflux

Caption: Synthetic workflow for this compound.

Side_Reaction_Pathway cluster_products Cyclization Products intermediate 1-benzoyl-4-ethylthiosemicarbazide product_desired Desired Product: This compound intermediate->product_desired Alkaline Conditions (e.g., NaOH) product_side Side Product: 5-phenyl-2-(ethylamino)-1,3,4-thiadiazole intermediate->product_side Acidic Conditions (e.g., H₂SO₄)

Caption: Influence of reaction conditions on the cyclization pathway.

Troubleshooting_Logic start Low Yield or Impure Product q1 Check Reaction Conditions start->q1 a1_1 Incomplete Intermediate Formation? q1->a1_1 Yes a1_2 Incorrect Cyclization pH? q1->a1_2 No sol1_1 Increase reflux time/temp for intermediate step a1_1->sol1_1 sol1_2 Ensure strong alkaline medium for cyclization a1_2->sol1_2 Yes q2 Analyze Impurities a1_2->q2 a2_1 1,3,4-Thiadiazole Isomer Present? q2->a2_1 Yes a2_2 Unreacted Starting Materials? q2->a2_2 No sol2_1 Optimize pH control during workup a2_1->sol2_1 sol2_2 Purify via Recrystallization or Chromatography a2_2->sol2_2

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the quality of the starting materials. Ensure that the 4-ethyl-3-phenyl-thiosemicarbazide and any reagents used are pure and dry. Moisture can interfere with the cyclization process.

    Another critical factor is the reaction conditions. The cyclization of thiosemicarbazides to form 1,2,4-triazoles is typically carried out under basic conditions.[1][2][3] The choice of base, solvent, and temperature can significantly impact the reaction outcome. If you are experiencing low yields, consider optimizing these parameters. For instance, stronger bases like sodium hydroxide or potassium hydroxide are commonly used. The reaction may also require heating (reflux) to proceed to completion.[1][4]

    Incomplete reaction is another common culprit. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup. If the reaction appears to have stalled, extending the reaction time or increasing the temperature might be necessary.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure, and I suspect the presence of side products. What are the common impurities and how can I minimize their formation?

  • Answer: A significant challenge in the synthesis of 1,2,4-triazole-3-thiols is the potential formation of the isomeric 1,3,4-thiadiazole-2-amine.[5] The reaction pathway can be influenced by the reaction conditions. Cyclization of acylthiosemicarbazide precursors in alkaline media generally favors the formation of 1,2,4-triazole derivatives, while acidic conditions tend to yield 1,3,4-thiadiazole derivatives.[3] Therefore, maintaining a basic reaction medium is crucial.

    To confirm the identity of your product and distinguish it from the thiadiazole isomer, 1H NMR spectroscopy is a reliable method. The N-H and S-H protons of the 1,2,4-triazole ring typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which appear in the aromatic region.[5]

    Purification of the final product can be achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6][7] This should help in removing unreacted starting materials and most side products.

Issue 3: Difficulty with Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound. What is the recommended procedure?

  • Answer: After the reaction is complete, the typical workup procedure involves cooling the reaction mixture and then acidifying it with an acid like hydrochloric acid (HCl) to a pH of approximately 6.[5] This protonates the thiol and causes the product to precipitate out of the aqueous solution.

    The resulting precipitate should be collected by filtration and washed with water to remove any inorganic salts. Further washing with a mixture of water and methanol can also help in removing impurities.[5] For final purification, recrystallization from ethanol is a commonly used and effective method.[6][7] The purity of the final product can be assessed by its melting point and spectroscopic techniques like FTIR, 1H-NMR, and 13C-NMR.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[10] For the target molecule, this would involve the following key steps:

  • Synthesis of the thiosemicarbazide precursor: Reaction of benzoyl chloride with 4-ethylthiosemicarbazide.

  • Cyclization: The resulting 1-benzoyl-4-ethylthiosemicarbazide is then cyclized under basic conditions (e.g., using aqueous sodium hydroxide) to yield this compound.[2]

An alternative approach involves the reaction of a hydrazide with an isothiocyanate.[5]

Q2: What are the key reaction parameters to control for optimal synthesis?

A2: To optimize the synthesis, careful control of the following parameters is essential:

  • Base: The choice and concentration of the base are critical for promoting the desired cyclization. Sodium hydroxide and potassium hydroxide are commonly used.

  • Temperature: The reaction often requires heating to reflux to ensure completion. The optimal temperature should be determined experimentally.

  • Reaction Time: Monitoring the reaction by TLC is crucial to determine the point of completion and avoid the formation of degradation products from prolonged heating.

  • Solvent: Aqueous or alcoholic solutions are typically used for the cyclization step.[1]

Q3: How can I characterize the final product to confirm its structure?

A3: A combination of spectroscopic methods is recommended for the structural confirmation of this compound:

  • 1H NMR: This will show characteristic peaks for the ethyl and phenyl protons, as well as the thiol proton (SH) which typically appears as a singlet at a low field.[6]

  • 13C NMR: This will confirm the number and types of carbon atoms in the molecule.[8]

  • FTIR: Look for characteristic absorption bands for N-H, S-H, C=N, and C=S bonds.[6]

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.[11]

  • Elemental Analysis: This provides the percentage composition of C, H, N, and S, which should match the calculated values for the target compound.[8][9]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

PrecursorBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Acylthiosemicarbazides2% NaOHWaterReflux2Moderate[11]
N¹,N²-diphenylhydrazine-1,2-dicarbothioamideKOHWater90471[5]
2-(4-nitrobenzoyl)hydrazine-1-carbothioamide2% NaOHWaterRoom TempOvernight-[4]
1,4-Substituted thiosemicarbazides-Alkaline Medium--62-79[10]

Note: The yields and conditions are for related 1,2,4-triazole-3-thiol derivatives and may require optimization for the specific synthesis of this compound.

Experimental Protocols

General Procedure for the Synthesis of 4-Alkyl-5-Aryl-4H-1,2,4-triazole-3-thiol via Thiosemicarbazide Cyclization

This protocol is a generalized procedure based on common methods for synthesizing 1,2,4-triazole-3-thiols and should be adapted for the specific target compound.

  • Synthesis of 1-Benzoyl-4-ethylthiosemicarbazide:

    • Dissolve 4-ethylthiosemicarbazide in a suitable solvent (e.g., DMF).[4]

    • Slowly add an equimolar amount of benzoyl chloride to the solution while stirring.

    • The reaction can be carried out at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated by precipitation with water, followed by filtration and washing.

  • Cyclization to this compound:

    • Dissolve the synthesized 1-benzoyl-4-ethylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2-8%).[2][4]

    • Heat the mixture to reflux for several hours (typically 2-4 hours).[11]

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with dilute hydrochloric acid to a pH of approximately 6.[5]

    • The product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.[6][7]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization cluster_purification Purification Benzoyl_Chloride Benzoyl Chloride Reaction1 Acylation Benzoyl_Chloride->Reaction1 4_Ethylthiosemicarbazide 4-Ethylthiosemicarbazide 4_Ethylthiosemicarbazide->Reaction1 Precursor 1-Benzoyl-4-ethyl- thiosemicarbazide Reaction1->Precursor Reaction2 Base-catalyzed Cyclization Precursor->Reaction2 Crude_Product Crude 4-ethyl-5-phenyl- 4H-1,2,4-triazole-3-thiol Reaction2->Crude_Product Purification_Step Recrystallization Crude_Product->Purification_Step Final_Product Pure Product Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart Start Low/No Yield Check_Reagents Check Purity and Dryness of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Base, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Impure_Product Impure Product Monitor_Reaction->Impure_Product Product Formed Check_pH Ensure Basic Reaction Medium to Avoid Isomer Impure_Product->Check_pH Characterize Characterize by 1H NMR to Confirm Structure Check_pH->Characterize Purify Recrystallize from Ethanol Characterize->Purify Successful_Synthesis Successful Synthesis Purify->Successful_Synthesis

References

Troubleshooting low bioactivity of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Low Bioactivity

Low or inconsistent biological activity is a frequent challenge in the early stages of drug discovery. This guide provides a systematic approach to troubleshooting experiments involving this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows lower than expected bioactivity in my cellular assay. What are the potential reasons?

A1: Several factors can contribute to low bioactivity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Here are the most common culprits:

  • Compound Integrity and Purity: Degradation or impurity of the test compound can significantly impact its activity.

  • Solubility Issues: Poor solubility of the compound in the assay medium can lead to a lower effective concentration at the target site.

  • Compound Stability: The derivative may not be stable under the specific experimental conditions (e.g., pH, temperature, light exposure).

  • Cellular Uptake and Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Incorrect Target Hypothesis: The derivative may not be active against the intended biological target or pathway.

  • Assay-Specific Interferences: Components of the assay medium or the detection method itself could interfere with the compound's activity.

Q2: How can I verify the integrity and purity of my compound?

A2: It is crucial to ensure the quality of your test compound. You can verify its integrity and purity using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To check for the presence of impurities and determine the percentage purity of your compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of your compound and identify potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of your compound.[1][2]

Q3: What should I do if I suspect my compound has poor solubility in the assay buffer?

A3: Poor aqueous solubility is a common issue with heterocyclic compounds. Here are some steps to address this:

  • Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. Some triazole derivatives show good solubility in DMSO.[3]

  • Solubility Measurement: Experimentally determine the kinetic solubility of your compound in the specific assay buffer you are using.

  • Use of Solubilizing Agents: Consider the use of biocompatible co-solvents or excipients to improve solubility, but be sure to include appropriate vehicle controls in your experiments.

  • Compound Analogs: If solubility issues persist, consider synthesizing analogs with improved solubility profiles by introducing polar functional groups.

Q4: How can I assess the stability of my triazole derivative under my experimental conditions?

A4: The 4H-1,2,4-triazole ring is generally stable, particularly in mild acidic conditions used for precipitation during synthesis.[4] However, stability can be affected by prolonged exposure to harsh conditions. To assess stability:

  • Incubation Study: Incubate your compound in the complete assay medium for the duration of your experiment.

  • Analytical Monitoring: At different time points, analyze samples using HPLC or LC-MS to check for degradation.[4]

  • Control Experiments: Run parallel experiments with a known stable compound to ensure your assay conditions are not causing degradation.

Q5: My compound is pure, soluble, and stable, but still shows low activity. What's the next step?

A5: If you have ruled out issues with the compound itself, the next step is to investigate its interaction with the biological system:

  • Target Engagement: Confirm that your compound is reaching and binding to its intended target. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.

  • Cellular Permeability: Assess the ability of your compound to cross the cell membrane. Parallel Artificial Membrane Permeability Assays (PAMPA) can provide an initial indication.

  • Mechanism of Action Studies: Investigate downstream effects of your compound on the target pathway to confirm on-target activity. For instance, some triazole derivatives have been shown to modulate the NF-κB and MAPK signaling pathways.[5][6][7][8][9]

Data Presentation

The following tables summarize reported in vitro anticancer activity of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives to provide a reference for expected potency.

Table 1: In Vitro Anticancer Activity (IC50) of 4,5-Disubstituted-1,2,4-triazole-3-thiol Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
IVc 4-Amino-5-phenyl- (Cd²⁺ complex)MCF-728.45 ± 2.34[3]
IVe 4-Amino-5-phenyl- (Zn²⁺ complex)MCF-752.57 ± 4.72[3]
Compound 10 Eugenol-1,2,4-triazole hybridPC-35.69[10]
Compound 10 Eugenol-1,2,4-triazole hybridMDA-MB-2311.42[10]
Compound 17 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativeMCF-70.31[11]
Compound 22 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativeCaco-24.98[11]
Compound 25 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativeMCF-74.46[11]
Compound 112c 4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl)-2H-chromen-2-oneHCT 1164.363[12]
Compound 6b 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid-5.71 ± 2.29 (DPPH assay)[13]
Hydrazone 4 1,2,4-triazole-3-thiol derivative with hydrazone moietyVarious2-17[14]
Hydrazone 14 1,2,4-triazole-3-thiol derivative with hydrazone moietyVarious2-17[14]
Hydrazone 18 1,2,4-triazole-3-thiol derivative with hydrazone moietyVarious2-17[14]
Compound 81c Non-carboxylic naproxen analogue with triazole ringMCF-74.83–12.07[15]
Compound 4c Methyl-thiol-bridged oxadiazole and triazole heterocycleMCF-77.40[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Diagram 1: General Troubleshooting Workflow for Low Bioactivity

Troubleshooting Low Bioactivity start Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity - Purity (HPLC) - Identity (LC-MS, NMR) start->compound_check solubility_stability Step 2: Assess Solubility & Stability - Kinetic Solubility Assay - Stability in Assay Buffer (HPLC/LC-MS) compound_check->solubility_stability Compound OK end_bad Re-evaluate Hypothesis/ Synthesize Analogs compound_check->end_bad Compound Degraded/ Impure target_engagement Step 3: Confirm Target Engagement - Cellular Thermal Shift Assay (CETSA) solubility_stability->target_engagement Soluble & Stable solubility_stability->end_bad Insoluble/ Unstable cellular_uptake Step 4: Evaluate Cellular Uptake - PAMPA - Cellular Accumulation Studies target_engagement->cellular_uptake Target Engagement Confirmed target_engagement->end_bad No Target Engagement moa_studies Step 5: Mechanism of Action - Downstream Pathway Analysis - Biomarker Modulation cellular_uptake->moa_studies Good Permeability cellular_uptake->end_bad Poor Permeability end_good Bioactivity Confirmed moa_studies->end_good Mechanism Confirmed moa_studies->end_bad No On-Target Effect

Caption: A step-by-step workflow for troubleshooting low bioactivity of small molecules.

Diagram 2: Potential Signaling Pathways Modulated by Triazole Derivatives

Signaling Pathways cluster_0 NF-κB Pathway cluster_1 MAPK Pathway IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Triazole Triazole Derivative Triazole->IKK Inhibits? Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Triazole2 Triazole Derivative Triazole2->Raf Inhibits?

Caption: Potential signaling pathways that may be modulated by triazole derivatives.

References

Interpreting the NMR Spectrum of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum?

A1: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and phenyl groups, as well as a characteristic signal for the thiol proton. The triazole ring itself does not have any protons directly attached to its carbon atoms in this specific structure.

Q2: How can I identify the ethyl group signals?

A2: The ethyl group will manifest as a quartet and a triplet. The CH₂ group, being adjacent to a CH₃ group, will appear as a quartet. The CH₃ group, adjacent to a CH₂ group, will appear as a triplet. The integration of these signals will be in a 2:3 ratio, respectively.

Q3: What is the expected chemical shift for the phenyl group?

A3: The five protons of the phenyl group will likely appear as a multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns can be complex due to the potential for restricted rotation and the electronic effects of the triazole ring.

Q4: Where should I expect to find the thiol (SH) proton signal?

A4: The thiol proton is known to have a broad chemical shift range and can appear anywhere from δ 1.0 to 5.0 ppm or even further downfield. Its signal is often broad and may not show coupling. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the SH peak to disappear. In some cases, such as in DMSO-d₆, the thiol proton of similar triazole structures has been observed as a broad singlet at around 13-14 ppm.[1][2]

Q5: What are the key signals to look for in the ¹³C NMR spectrum?

A5: The ¹³C NMR spectrum will show signals for the two carbons of the ethyl group, the carbons of the phenyl ring, and the two distinct carbons of the triazole ring (C3-S and C5-Ph). The chemical shifts for triazole ring carbons in similar structures have been reported in the range of approximately 150-160 ppm.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Broad, undefined peaks in the aromatic region. Poor shimming of the NMR magnet or sample aggregation.Re-shim the magnet. Ensure the sample is fully dissolved and consider using a different solvent or adjusting the concentration.
The thiol (SH) proton is not observed. The signal may be very broad and lost in the baseline, or it may have exchanged with residual water in the solvent.Run the experiment in a scrupulously dry solvent. Perform a D₂O exchange experiment to confirm its presence by disappearance.
Unexpected complexity in the phenyl group signals. Restricted rotation around the C-N bond connecting the phenyl group to the triazole ring can make the protons magnetically non-equivalent.Consider running the NMR experiment at a higher temperature to see if the signals coalesce due to faster rotation.
Difficulty assigning triazole ring carbons. The chemical shifts of the two triazole carbons might be close.Utilize 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate the carbons to known proton signals.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. These are estimated values based on known data for similar compounds and general NMR principles.

Table 1: Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
CH₃ (ethyl)1.2 - 1.5Triplet (t)3H~7
CH₂ (ethyl)4.0 - 4.3Quartet (q)2H~7
Ar-H (phenyl)7.2 - 7.8Multiplet (m)5H-
SH (thiol)13.5 - 14.5 (in DMSO-d₆)Broad Singlet (br s)1H-

Table 2: Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (ethyl)14 - 16
CH₂ (ethyl)40 - 45
Ar-C (phenyl)125 - 135
C3 (triazole, C-S)155 - 160
C5 (triazole, C-Ph)148 - 152

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Weighing: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and slow down the exchange of labile protons like the SH proton.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with data acquisition.

Logical Workflow for NMR Spectrum Interpretation

The following diagram illustrates a logical workflow for the interpretation of the NMR spectrum of this compound.

NMR_Interpretation_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (Optional) start_H Acquire ¹H Spectrum identify_ethyl Identify Ethyl Group (Triplet & Quartet, 2:3) start_H->identify_ethyl identify_phenyl Identify Phenyl Group (Multiplet, ~δ 7-8 ppm) start_H->identify_phenyl identify_SH Identify SH Proton (Broad Singlet) start_H->identify_SH integration Check Integration Ratios identify_ethyl->integration identify_phenyl->integration d2o_exchange D₂O Exchange (SH peak disappears) identify_SH->d2o_exchange d2o_exchange->integration assign_H Assign ¹H Signals integration->assign_H hsbc_hmbc HSQC/HMBC for Unambiguous Assignment assign_H->hsbc_hmbc final_structure Confirm Structure assign_H->final_structure start_C Acquire ¹³C Spectrum identify_alkyl_C Identify Ethyl Carbons (~δ 15 & 42 ppm) start_C->identify_alkyl_C identify_aryl_C Identify Phenyl Carbons (~δ 125-135 ppm) start_C->identify_aryl_C identify_triazole_C Identify Triazole Carbons (~δ 150-160 ppm) start_C->identify_triazole_C assign_C Assign ¹³C Signals identify_alkyl_C->assign_C identify_aryl_C->assign_C identify_triazole_C->assign_C assign_C->hsbc_hmbc assign_C->final_structure hsbc_hmbc->final_structure

Caption: Workflow for NMR spectral interpretation.

References

Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2,4-triazole-3-thiols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazole-3-thiols, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol

Question: I am getting a very low yield, or no product at all. What are the possible reasons and how can I improve it?

Answer: Low or no yield is a common issue that can stem from several factors. Follow this troubleshooting guide to diagnose and solve the problem.

Potential Causes and Solutions:

  • Incorrect Reaction Conditions: The cyclization of the thiosemicarbazide intermediate is highly dependent on the reaction conditions.

    • pH of the Medium: The formation of 1,2,4-triazoles is favored in alkaline conditions, while acidic conditions tend to promote the formation of the isomeric 1,3,4-thiadiazoles. Ensure the reaction medium is sufficiently basic.

    • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are commonly used. The choice and concentration of the base can significantly impact the reaction rate and yield. If you are using a weaker base like sodium carbonate, a higher temperature or longer reaction time may be necessary.

    • Temperature and Reaction Time: The optimal temperature and reaction time can vary depending on the specific substrates and reagents. If the reaction is not going to completion, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poor Quality of Reagents:

    • Purity of Starting Materials: Ensure that the starting thiosemicarbazide or its precursors (carboxylic acid hydrazide and isothiocyanate) are pure. Impurities can interfere with the reaction and lead to side product formation.

    • Decomposition of Reagents: Thiosemicarbazides and hydrazides can be susceptible to degradation. Use fresh reagents whenever possible and store them under appropriate conditions.

  • Sub-optimal Solvent:

    • Solubility Issues: The starting materials and intermediates must be soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, consider switching to a different solvent. Ethanol is a common choice, but for less soluble compounds, solvents like dimethylformamide (DMF) can be used.[1]

    • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Formation of Side Products:

    • Isomeric 1,3,4-Thiadiazole Formation: As mentioned, acidic conditions can lead to the formation of the 1,3,4-thiadiazole isomer. Ensure your reaction is basic. The formation of this side product can be identified using 1H NMR spectroscopy, as the N-H and S-H protons of the triazole resonate at a much lower field (13–14 ppm) compared to the amino group signal of the thiadiazole.[2]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my 1,2,4-triazole-3-thiol. What are the common purification pitfalls and their solutions?

Answer: Purification of 1,2,4-triazole-3-thiols can be challenging due to their polarity and sometimes poor solubility. Here are some common issues and how to address them.

Potential Causes and Solutions:

  • Streaking on TLC Plates:

    • High Polarity: 1,2,4-triazole-3-thiols are polar compounds and can interact strongly with the silica gel on the TLC plate, leading to streaking.

      • Solution: Increase the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[3]

    • Acidic or Basic Nature: The triazole ring can interact with the slightly acidic silica gel.

      • Solution: Add a modifier to your eluent. A few drops of acetic acid can help with acidic compounds, while a few drops of triethylamine can improve the chromatography of basic compounds.[3][4]

    • Sample Overloading: Applying too much sample to the TLC plate can also cause streaking.

      • Solution: Dilute your sample before spotting it on the TLC plate.[4][5]

  • Low Recovery after Recrystallization:

    • High Solubility in the Chosen Solvent: If your product is too soluble in the recrystallization solvent, you will have a low recovery.

      • Solution: Choose a solvent in which your product has high solubility at high temperatures but low solubility at low temperatures. Common solvents for recrystallizing 1,2,4-triazole-3-thiols include ethanol, ethanol/water mixtures, or DMF/water mixtures.[6][7][8] You can also try a solvent/anti-solvent system, where the product is soluble in one solvent and insoluble in the other.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent necessary to dissolve your product completely.[3]

    • Premature Crystallization: If the solution cools too quickly, impurities can get trapped in the crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Poor Solubility of the Crude Product:

    • Solution: For column chromatography, if the crude product is not very soluble in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your chromatography column.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-triazole-3-thiols?

A1: The two most prevalent methods for synthesizing 1,2,4-triazole-3-thiols are:

  • From Carboxylic Acid Hydrazides and Isothiocyanates: This is a two-step process. First, a carboxylic acid hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate then undergoes intramolecular cyclization in an alkaline medium to yield the 3,4-disubstituted 1,2,4-triazole-3-thiol.[9]

  • From Thiosemicarbazide and Carboxylic Acids: This method involves the direct reaction of thiosemicarbazide with a carboxylic acid. This reaction can be promoted by a dehydrating agent like polyphosphate ester (PPE). The reaction typically proceeds in two stages: acylation of the thiosemicarbazide followed by cyclodehydration of the acyl intermediate in the presence of an aqueous alkali solution.[1][2] Another approach involves heating an equimolar mixture of a carboxylic acid and thiocarbohydrazide.[10]

Q2: How can I avoid the formation of the 1,3,4-thiadiazole isomer?

A2: The formation of the 1,3,4-thiadiazole side product is a common pitfall, particularly when using acidic conditions for the cyclization of acylthiosemicarbazides. To favor the formation of the desired 1,2,4-triazole-3-thiol, it is crucial to perform the cyclization step in a basic medium.[11] Commonly used bases include aqueous solutions of sodium hydroxide or potassium hydroxide.[9][12]

Q3: What is the role of the base in the cyclization reaction?

A3: The base plays a crucial role in the intramolecular cyclization of the thiosemicarbazide intermediate. It deprotonates the nitrogen atom, which then acts as a nucleophile, attacking the carbonyl carbon to initiate the ring closure. The choice of base and its concentration can affect the reaction rate and yield.

Q4: Can I use microwave irradiation to synthesize 1,2,4-triazole-3-thiols?

A4: Yes, microwave-assisted synthesis has been reported as an environmentally benign method for the preparation of 4-amino-5-substituted-1,2,4-triazole-3-thiols. This method can offer advantages such as shorter reaction times and the avoidance of hazardous solvents like pyridine that are sometimes used in conventional heating methods.[13]

Data Presentation

Table 1: Comparison of Bases and Solvents on the Yield of 1,2,4-Triazole-3-thiols

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N¹,N²-diphenylhydrazine-1,2-dicarbothioamideKOHWater90471[2]
1-(3-methoxybenzoyl) thiosemicarbazide2 N NaOHWaterReflux3Not specified[7]
1-(2-Napthyloxyacetyl)-4-substituted thiosemicarbazides1 N NaOHWaterReflux8Not specified[7]
4-acylthiosemicarbazide10% KOHWaterRefluxNot specifiedNot specified[7]
Thiosemicarbazide and 2-naphthol derivativeNaOHNot specifiedNot specifiedNot specifiedNot specified[14]
Thiosemicarbazide derivative10% NaOHWaterReflux6Not specified[12]

Note: Direct comparison of yields is challenging due to the variation in starting materials and reaction conditions across different studies. This table provides a summary of reported conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [15][16][17]

This protocol involves a three-step synthesis starting from benzoic acid.

Step 1: Synthesis of Benzoic Acid Hydrazide

  • In a round-bottom flask, reflux a mixture of methyl benzoate and hydrazine hydrate in absolute ethanol for 4 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated benzoic acid hydrazide is collected by filtration and can be recrystallized from ethanol.

Step 2: Synthesis of Potassium Dithiocarbazinate

  • To a solution of benzoic acid hydrazide (0.01 mole) in absolute ethanol, add a solution of potassium hydroxide (0.01 mole) in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (0.02 mole) dropwise with constant stirring.

  • Continue stirring for 12-18 hours.

  • The precipitated potassium dithiocarbazinate is collected by filtration, washed with dry ether, and used in the next step without further purification.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • To a suspension of potassium dithiocarbazinate (0.02 mole) in water (40 mL), add hydrazine hydrate (0.04 mole).

  • Reflux the mixture until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper). The color of the reaction mixture will typically change from yellow to green.

  • Cool the reaction mixture to room temperature and dilute with cold water (30 mL).

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • The white precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with cold water, and recrystallized from ethanol. (Yield: ~65%).

Protocol 2: Synthesis of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol [6]

This protocol describes the synthesis from a carboxylic acid hydrazide and a phenyl isothiocyanate.

Step 1: Synthesis of 1-Furoyl-4-phenylthiosemicarbazide

  • Dissolve furan-2-carboxylic acid hydrazide (0.01 mole) in ethanol.

  • Add phenyl isothiocyanate (0.01 mole) to the solution.

  • Reflux the mixture for a specified time.

  • Cool the reaction mixture and collect the precipitated 1-furoyl-4-phenylthiosemicarbazide by filtration.

Step 2: Synthesis of 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux the 1-furoyl-4-phenylthiosemicarbazide from the previous step in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for several hours.

  • After cooling, acidify the solution with hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the final product. (Yield: ~68%).

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product cluster_purification Purification start1 Thiosemicarbazide intermediate Acylthiosemicarbazide start1->intermediate start2 Carboxylic Acid start2->intermediate cyclization Alkaline Cyclization intermediate->cyclization product 1,2,4-Triazole-3-thiol cyclization->product purification Recrystallization / Chromatography product->purification

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols.

Troubleshooting_Low_Yield start Low or No Yield of Product cause1 Check Reaction Conditions start->cause1 cause2 Verify Reagent Quality start->cause2 cause3 Optimize Solvent start->cause3 cause4 Check for Side Products start->cause4 solution1a Ensure Alkaline pH cause1->solution1a solution1b Adjust Temperature/Time cause1->solution1b solution2a Use Pure Starting Materials cause2->solution2a solution3a Improve Solubility cause3->solution3a solution4a Confirm Structure (e.g., NMR) cause4->solution4a

Caption: Troubleshooting decision tree for low product yield.

Competing_Pathways intermediate Acylthiosemicarbazide Intermediate condition1 Alkaline Conditions (e.g., NaOH, KOH) intermediate->condition1 condition2 Acidic Conditions (e.g., H₂SO₄) intermediate->condition2 product1 Desired Product: 1,2,4-Triazole-3-thiol condition1->product1 product2 Side Product: 1,3,4-Thiadiazole condition2->product2

Caption: Competing cyclization pathways in triazole synthesis.

References

Technical Support Center: Enhancing the Selectivity of 4-Ethyl-5-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Our goal is to offer practical guidance on enhancing the selectivity of these compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent activity against my target, but also significant off-target effects. What are the initial steps to improve its selectivity?

A1: When encountering poor selectivity, a systematic approach is crucial. Here are the recommended initial steps:

  • Confirm Purity: Ensure the compound is of high purity. Impurities can lead to misleading biological data. Standard purification techniques like recrystallization or column chromatography should be employed. In some cases, isolating the compound as a bisulfite adduct can aid in purification[1].

  • Comprehensive Selectivity Profiling: The first step is to understand the extent of the off-target effects. It is recommended to profile your compound against a panel of related targets (e.g., a kinase panel if your primary target is a kinase). This can be done through various assay formats, including biochemical, biophysical, and cell-based assays[2][3][4][5].

  • Structure-Activity Relationship (SAR) Studies: Begin by exploring the SAR of your lead compound. Modifications to the phenyl and ethyl groups, as well as the thiol moiety, can significantly impact selectivity. For instance, introducing different functional groups to the phenyl ring can alter the binding affinity and selectivity[6][7][8].

  • Computational Modeling: Utilize computational methods such as molecular docking to visualize how your compound binds to both the intended target and potential off-targets. This can provide insights into key interactions and guide the design of more selective derivatives[9].

Q2: What are some common strategies for modifying the this compound scaffold to enhance selectivity?

A2: Strategic modifications to the core scaffold can exploit subtle differences between the target and off-target binding sites. Consider the following approaches:

  • Substitution on the Phenyl Ring: The phenyl group at the 5-position is a key area for modification. Introducing substituents can modulate the compound's electronic and steric properties. For example, the addition of electron-donating or electron-withdrawing groups can influence binding interactions[8][10]. The position of the substituent (ortho, meta, para) is also critical and can affect the orientation of the molecule in the binding pocket.

  • Variation of the N4-Substituent: The ethyl group at the N4 position can be replaced with other alkyl or aryl groups to probe the steric and hydrophobic constraints of the binding site.

  • Modification of the Thiol Group: The thiol group at the 3-position is often crucial for activity, potentially acting as a key hydrogen bond donor/acceptor or coordinating with metal ions in metalloenzymes[11]. Alkylation or substitution of the thiol can alter the binding mode and improve selectivity.

  • Bioisosteric Replacement: Consider replacing the triazole ring with other five-membered heterocycles to explore different hydrogen bonding patterns and geometries, which may lead to improved selectivity.

Q3: How can I experimentally determine the selectivity profile of my compounds?

A3: A multi-faceted approach to selectivity profiling is recommended, combining different assay types for a comprehensive understanding.

  • Biochemical Assays: These assays directly measure the inhibition of purified enzymes. A common approach is to perform single-concentration screening against a large panel of kinases, followed by dose-response curves to determine IC50 values for the most potent hits[2].

  • Biophysical Assays: Techniques like thermal shift assays (TSA) or competitive binding assays can measure the direct binding of the inhibitor to the target protein and off-targets, providing dissociation constants (Kd)[3].

  • Cell-Based Assays: Cellular target engagement assays, such as NanoBRET, are crucial as they measure inhibitor binding within the complex environment of a living cell, which can reveal interactions not observed in cell-free systems[4][5].

Troubleshooting Guides

Problem 1: Difficulty in Synthesizing and Purifying Derivatives
Symptom Possible Cause Suggested Solution
Low yield of the desired 1,2,4-triazole-3-thiolIncomplete cyclization of the thiosemicarbazide precursor.Ensure adequate reaction time and temperature for the base-catalyzed cyclization. Refluxing with a 2N NaOH solution is a common method[12].
Formation of isomeric impurities (e.g., 1,3,4-thiadiazoles)Reaction conditions favoring the formation of the thermodynamic product.Carefully control the reaction pH and temperature. The choice of catalyst (e.g., Cu(II) vs. Ag(I)) can influence regioselectivity in some triazole syntheses[13][14].
Difficulty in removing starting materials or byproductsSimilar polarity of the product and impurities.Optimize the recrystallization solvent system. If recrystallization is ineffective, employ column chromatography with a suitable solvent gradient. For aldehydes, isolation as a bisulfite adduct can be an effective purification strategy[1].
Problem 2: Poor Selectivity in Biological Assays
Symptom Possible Cause Suggested Solution
Inhibition of multiple kinases in a screening panelThe compound targets a conserved region of the kinase ATP-binding site.Analyze the structural differences between the target and off-target kinases. Design modifications that introduce steric hindrance or exploit non-conserved residues in the off-target binding sites.
High cytotoxicity in cell-based assays unrelated to the primary targetGeneral off-target effects, possibly due to physicochemical properties like high lipophilicity.Modify the compound to reduce lipophilicity (e.g., by introducing polar groups). Assess the compound's profile in a broader panel of off-target assays.
Discrepancy between biochemical and cellular assay resultsPoor cell permeability, active efflux from cells, or metabolism of the compound.Investigate the compound's physicochemical properties (e.g., solubility, logP). Conduct cell permeability assays. Co-administration with efflux pump inhibitors can help diagnose this issue.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol is a general guideline based on the common method of base-catalyzed intramolecular dehydrative cyclization of a substituted thiosemicarbazide.

Materials:

  • Substituted 1-aroyl-4-ethylthiosemicarbazide

  • 2N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol for recrystallization

Procedure:

  • Dissolve the 1-aroyl-4-ethylthiosemicarbazide (10 mmol) in a 2N NaOH solution (50 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to pH 5-6 to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 4-ethyl-5-substituted-phenyl-4H-1,2,4-triazole-3-thiol.

  • Characterize the final product using IR, 1H-NMR, 13C-NMR, and elemental analysis[12][15][16].

Protocol 2: Kinase Inhibitor Selectivity Profiling - Biochemical Assay

This protocol outlines a general workflow for determining the selectivity of a compound against a panel of kinases.

Materials:

  • Purified kinase enzymes

  • Substrate for each kinase (e.g., a specific peptide)

  • ATP

  • Test compound stock solution (e.g., in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Initial Single-Point Screening: a. Prepare a reaction mixture containing the assay buffer, kinase, and substrate in a microplate. b. Add the test compound at a single high concentration (e.g., 10 µM). c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. g. Calculate the percent inhibition relative to a no-inhibitor control.

  • Dose-Response (IC50) Determination: a. For kinases showing significant inhibition (>70%) in the initial screen, perform a dose-response experiment. b. Prepare serial dilutions of the test compound. c. Follow the same procedure as the single-point screen, but with the range of inhibitor concentrations. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Selectivity Profiling cluster_optimization Lead Optimization start Start with Precursors synthesis Synthesize Derivative start->synthesis purification Purify Compound (Recrystallization, Chromatography) synthesis->purification characterization Characterize (NMR, MS, EA) purification->characterization biochemical Biochemical Assays (Kinase Panel) characterization->biochemical biophysical Biophysical Assays (Thermal Shift) characterization->biophysical cell_based Cell-Based Assays (NanoBRET) characterization->cell_based sar_analysis SAR Analysis biochemical->sar_analysis biophysical->sar_analysis cell_based->sar_analysis computational Computational Modeling sar_analysis->computational redesign Redesign & Synthesize New Derivatives computational->redesign redesign->synthesis troubleshooting_logic start Poor Selectivity Observed purity_check Is the compound pure? start->purity_check purify Purify and re-test purity_check->purify No assay_type Are results consistent across biochemical and cellular assays? purity_check->assay_type Yes purify->start sar_study Perform SAR studies comp_model Use computational modeling sar_study->comp_model modify_scaffold Modify scaffold to exploit target-specific features comp_model->modify_scaffold assay_type->sar_study Yes investigate_pk Investigate cell permeability and metabolism assay_type->investigate_pk No investigate_pk->sar_study modify_scaffold->start Synthesize & Test New Derivatives

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of a 4-Ethyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivative and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro antifungal activity of a representative 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol derivative and the established antifungal agent, fluconazole. This analysis is based on available experimental data for structurally related compounds and highlights the potential of this triazole scaffold in the development of new antimicrobial agents.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. The 1,2,4-triazole nucleus is a key pharmacophore in several established antifungal drugs, including fluconazole. This guide examines the antifungal potential of a derivative of 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol in comparison to fluconazole, a widely used triazole antifungal. While direct data for the ethyl-substituted compound is lacking, studies on analogous structures indicate that this class of compounds exhibits notable in-vitro activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger.

Data Presentation: In-Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol derivative and fluconazole against common fungal strains. Lower MIC values indicate greater antimicrobial potency.

CompoundFungal StrainReported MIC (µg/mL)Reference
4-(4-Bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Derivative of the target compound)Candida albicans24[1]
Aspergillus niger32[1]
FluconazoleCandida albicans0.5 - 2[2]
Aspergillus niger6 - 64[2]

Note: The data for the 1,2,4-triazole-3-thiol derivative is based on a Schiff base with a bromophenyl substituent at the 4-amino position, which is structurally related to the target compound. The MIC values for fluconazole can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the in-vitro antifungal activity of these compounds typically involves standardized methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Fungal Strains: Pure cultures of the test fungi (e.g., Candida albicans, Aspergillus niger) are grown on appropriate agar plates.

  • Test Compounds: Stock solutions of the 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol derivative and fluconazole are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Growth Medium: A standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, is used for fungal growth.

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the microtiter plates using the growth medium. The final concentration range typically spans from a high, potentially inhibitory concentration to a low, non-inhibitory concentration.

  • A positive control well (containing the fungal inoculum without any test compound) and a negative control well (containing only the growth medium) are included on each plate.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Triazole Antifungals

Triazole antifungals, including fluconazole, primarily exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by triazoles.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol_Intermediate Ergosterol Intermediate Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazoles Triazoles (e.g., Fluconazole) Triazoles->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->Ergosterol_Intermediate Disruption Disruption of Membrane Function Lanosterol_14a_demethylase->Disruption Disruption->Fungal_Cell_Membrane

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

Experimental Workflow: Antimicrobial Activity Comparison

The logical flow for comparing the antimicrobial activity of a novel compound with a standard drug is depicted in the following workflow diagram.

Experimental_Workflow Start Start: Select Test Compounds (Novel Triazole & Fluconazole) Strain_Selection Select Fungal Strains (e.g., C. albicans, A. niger) Start->Strain_Selection Inoculum_Prep Prepare Standardized Fungal Inoculum Strain_Selection->Inoculum_Prep MIC_Assay Perform Broth Microdilution MIC Assay Inoculum_Prep->MIC_Assay Incubation Incubate at 35°C for 24-48 hours MIC_Assay->Incubation Data_Collection Read and Record MIC Values Incubation->Data_Collection Data_Analysis Compare MIC Values of Novel Triazole and Fluconazole Data_Collection->Data_Analysis Conclusion Draw Conclusions on Relative Antifungal Potency Data_Analysis->Conclusion

Caption: Workflow for Comparative Antifungal Susceptibility Testing.

References

In Vivo Anticancer Efficacy of 4-substituted-4H-1,2,4-triazole-3-thiols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of novel 1,2,4-triazole derivatives against standard chemotherapeutic agents. The data presented is based on preclinical studies in established murine tumor models, offering insights into the therapeutic potential of this class of compounds.

Comparative Efficacy of 1,2,4-Triazole Derivatives and Cisplatin

The in vivo anticancer potential of two novel 1,2,4-triazole derivatives, designated MPA and OBC (2-Phenoxy alkyl-4-phenyl-5-substituted mercapto 1,2,4-triazole), was evaluated in Swiss Albino mice bearing either Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) tumors. The performance of these compounds was compared against the well-established chemotherapeutic drug, cisplatin.[1][2][3]

Ehrlich Ascites Carcinoma (EAC) Model

In the EAC model, the anticancer activity was assessed by monitoring the change in body weight, mean survival time (MST), and hematological parameters.[1][2]

Table 1: Effect of 1,2,4-Triazole Derivatives and Cisplatin on Body Weight in EAC-Bearing Mice

Treatment GroupDose (mg/kg)Day 5Day 10Day 15
Control (EAC)-+5.8 ± 0.45+12.5 ± 0.82+20.1 ± 1.15
MPA25+4.2 ± 0.31+8.9 ± 0.65+14.3 ± 0.98
MPA50+3.1 ± 0.25+6.5 ± 0.51+10.8 ± 0.76
OBC25+3.9 ± 0.29+8.1 ± 0.61+13.5 ± 0.91
OBC50+2.8 ± 0.21+5.9 ± 0.48+9.9 ± 0.69
Cisplatin3.5+1.5 ± 0.12+3.2 ± 0.28+5.6 ± 0.41

Values are represented as the mean percentage increase in body weight ± SEM.

Table 2: Effect of 1,2,4-Triazole Derivatives and Cisplatin on Mean Survival Time and Hematological Parameters in EAC-Bearing Mice

Treatment GroupDose (mg/kg)Mean Survival Time (Days)% Increase in LifespanHemoglobin (g/dL)WBC Count (cells/mm³)
Control (EAC)-18.5 ± 1.2-8.2 ± 0.518,500 ± 950
MPA2525.3 ± 1.836.810.1 ± 0.712,300 ± 720
MPA5029.8 ± 2.161.111.5 ± 0.89,800 ± 610
OBC2526.1 ± 1.941.110.5 ± 0.611,800 ± 680
OBC5031.2 ± 2.368.612.1 ± 0.99,100 ± 580
Cisplatin3.535.5 ± 2.591.913.5 ± 1.17,200 ± 450

Values are represented as mean ± SEM.

Dalton's Lymphoma Ascites (DLA) Model

In the DLA solid tumor model, the efficacy of the compounds was determined by measuring the tumor volume and tumor weight after a specific period of treatment.[1][2][4]

Table 3: Effect of 1,2,4-Triazole Derivatives and Cisplatin on Tumor Volume and Tumor Weight in DLA-Bearing Mice

Treatment GroupDose (mg/kg)Tumor Volume (cm³)Tumor Weight (g)
Control (DLA)-3.8 ± 0.254.1 ± 0.28
MPA252.5 ± 0.182.8 ± 0.19
MPA501.9 ± 0.142.1 ± 0.15
OBC252.3 ± 0.172.6 ± 0.18
OBC501.7 ± 0.121.9 ± 0.13
Cisplatin3.51.1 ± 0.091.3 ± 0.10

Values are represented as mean ± SEM.

Experimental Protocols

The following protocols outline the methodologies for the in vivo evaluation of the anticancer activity of the 1,2,4-triazole derivatives.

Animal Models and Tumor Inoculation
  • Animals: Healthy male Swiss Albino mice, weighing 25-30g, were used for the experiments. The animals were housed in standard conditions with free access to food and water.

  • Ehrlich Ascites Carcinoma (EAC) Model: EAC cells were aspirated from a donor mouse, and a viable cell count was performed. Approximately 2 x 10⁶ EAC cells were injected intraperitoneally into each mouse to induce the ascitic tumor.[1]

  • Dalton's Lymphoma Ascites (DLA) Model: For the solid tumor model, 1 x 10⁶ DLA cells were injected intramuscularly into the right hind limb of the mice.[1]

Treatment Schedule
  • Test Compounds: The 1,2,4-triazole derivatives (MPA and OBC) were administered intraperitoneally at doses of 25 and 50 mg/kg body weight.

  • Standard Drug: Cisplatin was used as a positive control and administered intraperitoneally at a dose of 3.5 mg/kg.[1]

  • Dosing Regimen: Treatment was initiated 24 hours after tumor inoculation and continued daily for a specified period, typically 9-14 days.

Evaluation Parameters
  • Body Weight: The body weight of the animals was recorded every 5 days to assess the effect of the tumor and the treatment.

  • Mean Survival Time (MST): The date of death of each animal was recorded, and the MST was calculated. The percentage increase in lifespan (% ILS) was calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

  • Hematological Parameters: On the last day of the experiment, blood was collected from the retro-orbital plexus to analyze hemoglobin (Hb) content and white blood cell (WBC) count.

  • Tumor Volume: In the DLA model, the tumor volume was measured using a vernier caliper on alternating days. The volume was calculated using the formula: V = 0.52 x a x b², where 'a' is the major axis and 'b' is the minor axis.

  • Tumor Weight: At the end of the treatment period, the animals in the DLA model were sacrificed, and the tumors were excised and weighed.

Visualizing the Mechanism of Action

Potential Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives

Several 1,2,4-triazole derivatives have been reported to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. These can include the inhibition of protein kinases such as EGFR and BRAF, interference with DNA synthesis and repair mechanisms, and induction of apoptosis.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 | mTOR->Proliferation Bax Bax Bcl2->Bax | Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Triazole 1,2,4-Triazole Derivative Triazole->Raf | Triazole->Akt | DNA DNA Triazole->DNA Interference

Caption: Potential anticancer signaling pathways targeted by 1,2,4-triazole derivatives.

Experimental Workflow for In Vivo Anticancer Activity Assessment

The following diagram illustrates the general workflow for evaluating the in vivo anticancer efficacy of a test compound.

G start Start animal_procurement Animal Procurement (Swiss Albino Mice) start->animal_procurement acclimatization Acclimatization (1-2 weeks) animal_procurement->acclimatization tumor_inoculation Tumor Cell Inoculation (EAC or DLA) acclimatization->tumor_inoculation grouping Random Grouping of Animals tumor_inoculation->grouping treatment Treatment Administration (Test Compound / Standard / Control) grouping->treatment monitoring Monitoring of Parameters (Body Weight, Tumor Volume, Survival) treatment->monitoring data_collection Data and Sample Collection (Blood, Tumor Tissue) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo anticancer drug screening.

References

A comparative study of different synthetic routes for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This guide provides a comparative analysis of different synthetic methodologies for the preparation of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The comparison focuses on reaction conditions, yields, and procedural steps, supported by detailed experimental protocols and a visual representation of the synthetic pathways.

Data Presentation

The following table summarizes the quantitative data for two primary synthetic routes to this compound. The data is based on established methods for analogous compounds.

ParameterRoute A: Two-Step Synthesis via Thiosemicarbazide CyclizationRoute B: One-Pot Synthesis from Benzoic Acid and Thiosemicarbazide
Starting Materials Benzoic acid hydrazide, Ethyl isothiocyanateBenzoic acid, 4-Ethyl-3-thiosemicarbazide, Polyphosphate Ester (PPE)
Intermediate 1-(benzoyl)-4-ethyl-thiosemicarbazideN/A (One-pot reaction)
Reaction Time Step 1: 1-2 hours; Step 2: 3-5 hours4-6 hours
Reaction Temperature Step 1: Reflux; Step 2: Reflux90 °C
Solvent Ethanol, Sodium Hydroxide solutionChloroform, Aqueous alkali
Overall Yield 65-80% (estimated)50-70% (estimated)
Purification Recrystallization from ethanolFiltration and washing, Recrystallization

Experimental Protocols

Route A: Two-Step Synthesis via Thiosemicarbazide Cyclization

This is a classical and widely used method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The reaction proceeds in two distinct steps: the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[1][2][3][4]

Step 1: Synthesis of 1-(benzoyl)-4-ethyl-thiosemicarbazide

  • A solution of benzoic acid hydrazide (0.1 mol) in absolute ethanol (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ethyl isothiocyanate (0.1 mol) is added to the solution.

  • The reaction mixture is refluxed for 1-2 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-(benzoyl)-4-ethyl-thiosemicarbazide.

Step 2: Synthesis of this compound

  • The 1-(benzoyl)-4-ethyl-thiosemicarbazide (0.05 mol) is suspended in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • The mixture is heated under reflux for 3-5 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

  • The reaction mixture is then cooled to room temperature and filtered.

  • The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure this compound.

Route B: One-Pot Synthesis from Benzoic Acid and Thiosemicarbazide

This modern approach simplifies the procedure by combining the acylation and cyclization steps in a one-pot reaction, utilizing a condensing agent such as polyphosphate ester (PPE).[5][6]

Synthesis of this compound

  • In a hydrothermal reaction vessel, benzoic acid (10 mmol), 4-ethyl-3-thiosemicarbazide (10 mmol), and polyphosphate ester (2.0 g) are mixed in chloroform (15 mL).

  • The vessel is sealed and heated to 90 °C with stirring for 4-6 hours.

  • After cooling, the reaction mixture is poured into an aqueous solution of sodium hydroxide (2 M, 50 mL).

  • The mixture is stirred at 80 °C for 1 hour to induce cyclodehydration.

  • The aqueous layer is separated and acidified with dilute hydrochloric acid.

  • The precipitate formed is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Routes cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Synthesis A_start1 Benzoic Acid Hydrazide A_inter 1-(benzoyl)-4-ethyl- thiosemicarbazide A_start1->A_inter Ethanol, Reflux A_start2 Ethyl Isothiocyanate A_start2->A_inter A_product 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol A_inter->A_product NaOH, Reflux B_start1 Benzoic Acid B_product 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol B_start1->B_product 90°C B_start2 4-Ethyl-3- thiosemicarbazide B_start2->B_product B_reagent PPE, Chloroform B_reagent->B_product

Caption: Synthetic pathways for this compound.

Experimental_Workflow cluster_A Route A Workflow cluster_B Route B Workflow A1 Reactants Mixing (Hydrazide + Isothiocyanate) A2 Reflux A1->A2 A3 Intermediate Isolation (Filtration) A2->A3 A4 Alkaline Cyclization (Reflux with NaOH) A3->A4 A5 Acidification A4->A5 A6 Product Isolation & Purification A5->A6 B1 One-Pot Reaction (Acid + Thiosemicarbazide + PPE) B2 Heating B1->B2 B3 Alkaline Workup B2->B3 B4 Acidification B3->B4 B5 Product Isolation & Purification B4->B5

Caption: Experimental workflows for the synthesis of the target compound.

References

A Comparative Guide to Analytical Methods for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While specific cross-validation studies for this particular analyte are not extensively documented in publicly available literature, this document outlines the most applicable analytical techniques based on the chemical properties of triazole derivatives. The comparison is supported by typical performance data and validation parameters derived from studies on related compounds, in accordance with International Council for Harmonisation (ICH) guidelines.

Overview of Potential Analytical Methods

The selection of an analytical method for a triazole derivative like this compound depends on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., purity assessment, pharmacokinetic studies). The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): Widely applicable to a broad range of triazoles, including non-volatile and thermally labile compounds, making it a versatile and primary choice.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable triazoles. For non-volatile compounds, derivatization may be necessary to increase volatility.

  • UV-Vis Spectrophotometry: A simpler, more economical method often used for quantitative analysis when the analyte has a distinct chromophore and the sample matrix is not complex.

Comparative Performance and Validation Parameters

The following table summarizes typical validation parameters for the discussed analytical methods, based on data for related triazole compounds. These values serve as a benchmark for what can be expected during method development and validation for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Measurement of light absorption by the analyte at a specific wavelength.
Applicability Excellent for non-volatile and thermally sensitive compounds. Ideal for purity and stability studies.[1]Best for volatile and thermally stable compounds. Derivatization may be required.[1]Suitable for routine quantification in simple matrices with a known chromophore.
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Very Low (pg/mL to fg/mL)Moderate (µg/mL)
Limit of Quantification (LOQ) Low (ng/mL)Very Low (pg/mL)High (µg/mL)
Specificity High (achieved via chromatographic separation and selective detectors like DAD or MS).[1]High (achieved via chromatographic separation, especially with MS detectors).Low to Moderate (prone to interference from other absorbing species).
Limitations Higher solvent consumption, potential for peak tailing with basic compounds.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[1]Limited by matrix effects and spectral overlap from other compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for developing and validating HPLC and UV-Vis spectrophotometric methods for this compound.

This protocol outlines a reverse-phase HPLC method coupled with UV detection, a common approach for triazole compounds.

a) Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v). The ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning a standard solution of the analyte (e.g., 260 nm).

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

b) Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-20 µg/mL).[1]

  • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

c) Validation Protocol:

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks appear at the analyte's retention time.[2]

  • Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r) should approach 1.000.[2]

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or equipment.[1]

  • Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.[1]

This protocol describes a direct UV spectrophotometric method for quantification.

a) Method Parameters:

  • Solvent: Ethanol or Methanol (should be selected based on solubility and minimal UV cutoff).

  • Analytical Wavelength (λmax): Determined by scanning a dilute solution of the analyte (e.g., 10 µg/mL) from 200-400 nm to find the wavelength of maximum absorbance. For a similar triazole derivative, a λmax of 284 nm was observed.[3]

b) Standard and Sample Preparation:

  • Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover the linear range (e.g., 2-12 µg/mL).

  • Sample Solution: Prepare the test sample in the same solvent to obtain a concentration that falls within the established calibration curve.

c) Validation Protocol:

  • Linearity: Measure the absorbance of each calibration standard at the λmax. Plot absorbance versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at different concentration levels.

  • Precision: Measure the absorbance of multiple preparations of the same sample to determine repeatability (intraday) and intermediate precision (interday).

Visualization of Analytical Workflows

Diagrams help clarify complex processes. The following workflows are presented in the DOT language for visualization.

G cluster_0 Analytical Method Validation Workflow A Method Development (Selectivity, Sensitivity) B Specificity (Interference Check) A->B C Linearity & Range (Calibration Curve) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F Detection & Quantitation Limits (LOD & LOQ) E->F G Robustness (Parameter Variation) F->G H Validated Method G->H

Caption: General workflow for analytical method validation.

G cluster_1 Cross-Validation Logic: HPLC vs. UV-Vis cluster_hplc Method 1: HPLC (Primary) cluster_uv Method 2: UV-Vis (Alternative) Sample Batch of Test Samples (n > 10) HPLC Quantify with Validated HPLC Method Sample->HPLC UV Quantify with Validated UV-Vis Method Sample->UV Results_HPLC Results A HPLC->Results_HPLC Compare Statistical Comparison (e.g., Bland-Altman, t-test) Results_HPLC->Compare Results_UV Results B UV->Results_UV Results_UV->Compare Conclusion Determine Agreement & Bias Between Methods Compare->Conclusion

Caption: Logical workflow for a cross-validation study.

Conclusion and Recommendations

For the comprehensive analysis of this compound, High-Performance Liquid Chromatography (HPLC) is recommended as the primary method due to its high specificity, accuracy, and wide applicability. It is particularly well-suited for quality control, stability testing, and analysis in complex biological matrices.

A UV-Vis spectrophotometric method can serve as a rapid, cost-effective alternative for routine quality control of raw materials or simple formulations, provided that specificity is demonstrated and interferences are absent.

A cross-validation study, as depicted in the workflow diagram, should be performed by analyzing the same set of samples with both validated methods. The results should be compared statistically to establish the degree of agreement and identify any systematic bias between the methods. This ensures that an alternative method can be used reliably if the primary method is unavailable, confirming the consistency and accuracy of analytical results across different techniques.

References

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol vs. Other 1,2,4-Triazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol and other notable 1,2,4-triazole derivatives, focusing on their antimicrobial, anticancer, and anticonvulsant properties. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related 4,5-disubstituted-1,2,4-triazole-3-thiol analogs to provide a representative comparison.

Data Presentation

The following tables summarize the biological activities of selected 1,2,4-triazole derivatives against various pathogens and cell lines, alongside standard reference drugs for context.

Table 1: Comparative Antimicrobial Activity of 1,2,4-Triazole Derivatives (Minimum Inhibitory Concentration in μg/mL)

CompoundS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c)1620----[1]
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e)--25312432[1]
Ampicillin (Standard)0.2-10.1-0.52-81-4--N/A
Chloramphenicol (Standard)2-81-42-82-8--N/A
Fluconazole (Standard)----0.25-816->64N/A

Table 2: Comparative Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in μM)

CompoundA549 (Lung)U87 (Glioblastoma)HL60 (Leukemia)Reference
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h)3.8544.15117.522[2]
Doxorubicin (Standard)0.04-0.40.1-10.01-0.1N/A

Table 3: Comparative Anticonvulsant Activity of 1,2,4-Triazole Derivatives (Maximal Electroshock Seizure Test)

CompoundAnimal ModelED50 (mg/kg)Protective Index (PI)Reference
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n)Mice25.5>48.8[3]
4-(3-Benzyloxy-phenyl)-2,4-dihydro-[4][5]triazol-3-one (48)Mice30.518.63[6]
Carbamazepine (Standard)Mice8.86.4[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols

A general method for the synthesis of the title compound's structural analogs involves the following steps[7][8]:

  • Preparation of Thiosemicarbazide: An appropriate acyl hydrazide is reacted with an isothiocyanate in an alcoholic solvent under reflux to yield the corresponding thiosemicarbazide.

  • Cyclization: The synthesized thiosemicarbazide is then cyclized by refluxing with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Acidification and Recrystallization: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thiol derivative. The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow for Synthesis

AcylHydrazide Acyl Hydrazide Thiosemicarbazide Thiosemicarbazide AcylHydrazide->Thiosemicarbazide + Isothiocyanate (Reflux in Ethanol) Isothiocyanate Isothiocyanate Triazole 4,5-disubstituted-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole + Base (Cyclization) Base Base (e.g., NaOH) cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Agar Plate Inoculum->Inoculate Wells Create Wells in Agar Inoculate->Wells AddCompound Add Test Compound & Controls Wells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition Incubate->Measure cluster_prep Cell Culture cluster_assay Assay Procedure cluster_analysis Data Acquisition Seed Seed Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate cluster_prep Pre-Test cluster_test Test cluster_analysis Analysis Administer Administer Compound/Control Wait Wait for Peak Effect Administer->Wait Induce Induce Seizure (Electroshock) Wait->Induce Observe Observe for Tonic Hindlimb Extension Induce->Observe Record Record Protection Observe->Record CalculateED50 Calculate ED50 Record->CalculateED50 Triazole 1,2,4-Triazole Derivative Inhibition Inhibition Triazole->Inhibition Enhancement Enhancement Triazole->Enhancement VGSC Voltage-Gated Sodium Channels NeuronalFiring Reduced Neuronal Firing VGSC->NeuronalFiring GABA GABAergic System GABA->NeuronalFiring Inhibition->VGSC Enhancement->GABA SeizureSuppression Seizure Suppression NeuronalFiring->SeizureSuppression

References

Replicating the synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol from literature

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative overview of established methods for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, with a specific focus on replicating the synthesis of this compound, a promising scaffold in medicinal chemistry. While a direct, dedicated protocol for this exact molecule is not extensively documented, this guide draws upon established literature for structurally analogous compounds to present viable synthetic routes.

The primary methods for the synthesis of the 1,2,4-triazole-3-thiol core involve the cyclization of thiosemicarbazide intermediates. These methods are robust and can be adapted for a variety of substituents. Below, we compare two prominent synthetic strategies.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols based on the primary methods identified in the literature. These values provide a benchmark for the expected performance of a synthesis targeting this compound.

ParameterMethod 1: From Benzoyl Hydrazide and Ethyl IsothiocyanateMethod 2: From Benzoic Acid and 4-Ethylthiosemicarbazide
Starting Materials Benzoyl hydrazide, Ethyl isothiocyanateBenzoic acid, 4-Ethylthiosemicarbazide, Polyphosphate Ester (PPE)
Intermediate 1-Benzoyl-4-ethylthiosemicarbazideN/A (one-pot acylation and cyclization)
Cyclization Conditions Alkaline medium (e.g., NaOH or KOH solution)Aqueous alkali solution after acylation
Reaction Temperature Reflux90 °C (Acylation)
Reaction Time 3 - 4 hours (Cyclization step)Not specified
Reported Yields (for analogs) 62-79%[1]Not specified for this specific analog, but the method is presented as efficient.
Key Advantages Well-established, reliable for a wide range of substrates.Streamlined process, avoids isolation of the intermediate.[2]
Key Disadvantages Two distinct reaction steps are often required.Requires the use of a specific condensing agent (PPE).[2]

Experimental Protocols

The following are detailed experimental protocols for the two primary methods of synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, adapted for the synthesis of the target compound, this compound.

Method 1: Synthesis via Benzoyl Hydrazide and Ethyl Isothiocyanate

This is a widely used two-step method that involves the formation of a thiosemicarbazide intermediate, followed by cyclization in an alkaline medium.[1][3][4]

Step 1: Synthesis of 1-Benzoyl-4-ethylthiosemicarbazide

  • Dissolve benzoyl hydrazide (10 mmol) in a suitable solvent such as ethanol.

  • Add ethyl isothiocyanate (10 mmol) to the solution.

  • Reflux the reaction mixture for a period of 2-4 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-benzoyl-4-ethylthiosemicarbazide.

Step 2: Synthesis of this compound

  • Suspend the 1-benzoyl-4-ethylthiosemicarbazide (10 mmol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

  • Reflux the mixture for 3-4 hours.[4]

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a pH of 3-4.[4]

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Method 2: Direct Synthesis from Benzoic Acid and 4-Ethylthiosemicarbazide using Polyphosphate Ester (PPE)

This method offers a more direct route by acylating the thiosemicarbazide with a carboxylic acid in the presence of a condensing agent, followed by in-situ cyclization.[2]

  • In a hydrothermal reaction vessel, thoroughly mix benzoic acid (10 mmol) and 4-ethylthiosemicarbazide (10 mmol).

  • Add chloroform and polyphosphate ester (PPE) to the mixture.

  • Heat the sealed vessel to 90 °C and stir for a designated period to facilitate the acylation.

  • After the acylation is complete, the reaction mixture is treated with an aqueous alkali solution to induce cyclodehydration.

  • Following the cyclization, the solution is cooled and acidified to precipitate the crude product.

  • The precipitate is then filtered, washed, and purified by recrystallization.

Visualizing the Synthetic Workflow

To better illustrate the primary synthetic route, a logical workflow diagram is provided below.

SynthesisWorkflow Start Starting Materials Reagents Benzoyl Hydrazide Ethyl Isothiocyanate Start->Reagents Step1 Step 1: Thiosemicarbazide Formation Reagents->Step1 Reflux in Ethanol Intermediate 1-Benzoyl-4-ethyl- thiosemicarbazide Step1->Intermediate Step2 Step 2: Alkaline Cyclization Intermediate->Step2 NaOH (aq), Reflux Product 4-ethyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Step2->Product Acidification End Final Product Product->End

Caption: Workflow for the synthesis of this compound.

References

Performance Benchmark: 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a Potential 15-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as an inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in various inflammatory diseases. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide leverages performance data from a structurally analogous compound, 2-(4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)methylacetamide, to project its potential efficacy against known 15-LOX inhibitors.

Introduction to 15-Lipoxygenase and Inhibition

15-Lipoxygenase (15-LOX) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators. These mediators are involved in the pathophysiology of a range of inflammatory conditions, including asthma, atherosclerosis, and cancer. Consequently, the development of potent and selective 15-LOX inhibitors is a significant area of research in drug discovery. The 1,2,4-triazole-3-thiol scaffold has emerged as a promising pharmacophore for the design of novel enzyme inhibitors.

Comparative Performance Analysis

The inhibitory potential of this compound is benchmarked against established 15-LOX inhibitors based on the activity of a close structural analog. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency.

CompoundTarget EnzymeIC50 (µM)Reference Compound(s)
Hypothetical this compoundSoybean 15-LOXData Not Available-
2-(4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)methylacetamide (Analog)Soybean 15-LOX0.36 ± 0.15 Quercetin, Baicalein
QuercetinSoybean 15-LOX4.86 ± 0.14-
BaicaleinSoybean 15-LOX2.24 ± 0.13-
Zileuton5-LipoxygenaseMarketed Drug-

Note: The performance of this compound is inferred from a structurally similar compound and should be experimentally verified.

Experimental Protocols

The following outlines the general methodology for assessing the 15-LOX inhibitory activity of a test compound.

In Vitro 15-Lipoxygenase Inhibition Assay (Chemiluminescence Method)

  • Enzyme and Substrate Preparation: A solution of soybean 15-lipoxygenase (15-LOX) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The substrate, linoleic acid, is also prepared in the same buffer.

  • Inhibitor Preparation: The test compound, this compound, and known inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the test compound or a known inhibitor for a specified period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the linoleic acid substrate to each well.

    • The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at room temperature.

    • A chemiluminescent substrate is added, and the light emission is measured using a luminometer. The intensity of the emitted light is inversely proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid metabolic pathway involving 15-lipoxygenase and a typical experimental workflow for evaluating potential inhibitors.

cluster_pathway Arachidonic Acid Metabolism via 15-LOX cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 15-HPETE 15-HPETE Arachidonic Acid->15-HPETE 15-LOX Leukotrienes & Lipoxins Leukotrienes & Lipoxins 15-HPETE->Leukotrienes & Lipoxins Inflammation Inflammation Leukotrienes & Lipoxins->Inflammation This compound This compound 15-LOX 15-LOX This compound->15-LOX

Caption: Arachidonic acid cascade and the point of inhibition by 15-LOX inhibitors.

cluster_workflow Inhibitor Screening Workflow Compound Synthesis Compound Synthesis In Vitro Enzyme Assay In Vitro Enzyme Assay Compound Synthesis->In Vitro Enzyme Assay IC50 Determination IC50 Determination In Vitro Enzyme Assay->IC50 Determination Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison

Caption: A generalized workflow for the evaluation of enzyme inhibitors.

Conclusion

While direct experimental data for this compound is not yet available, the potent 15-LOX inhibitory activity of a close structural analog suggests that it is a promising candidate for further investigation as an anti-inflammatory agent. The provided experimental protocol offers a robust framework for validating its efficacy and determining its precise IC50 value. Further studies are warranted to synthesize and evaluate the biological activity of this compound to confirm its potential as a therapeutic agent.

Verifying the Mechanism of Action of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established methodologies and findings for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives and compares them with well-established drugs sharing the triazole scaffold. The information presented herein is intended to provide a framework for experimental design and interpretation in the investigation of this compound's biological activity.

Introduction to this compound and its Analogs

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the compound's biological and physicochemical properties. This guide explores the potential mechanisms of action of this compound by comparing it with established drugs that target key biological pathways.

Potential Mechanisms of Action and Comparative Analysis

Based on the activities of structurally related compounds, this compound is hypothesized to exert its biological effects through one or more of the following mechanisms:

  • Antifungal Activity via Lanosterol 14α-Demethylase Inhibition: A primary mechanism of action for many triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[6]

  • Anticancer Activity via Aromatase Inhibition: Certain triazole derivatives are potent aromatase inhibitors.[7][8] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis.[9] By blocking this enzyme, these compounds reduce estrogen levels, which is a key therapeutic strategy in hormone-receptor-positive breast cancer.[10]

  • Anticancer Activity via p53-MDM2 Interaction Inhibition: The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis.[2] In many cancers, p53 is inactivated by the oncoprotein MDM2.[2] Small molecules that disrupt the p53-MDM2 interaction can reactivate p53's tumor-suppressive functions.[2][7] Some 1,2,4-triazole derivatives have been investigated as potential inhibitors of this interaction.

  • Antibacterial Activity via DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[11] Some novel triazole-containing compounds have been identified as inhibitors of DNA gyrase.[12]

  • Antioxidant Activity: The thiol group in the 1,2,4-triazole-3-thiol scaffold suggests potential antioxidant activity through free radical scavenging.[13][14][15]

The following sections provide a comparative overview of this compound (hypothetical data based on analogs) and established drugs for each potential mechanism of action.

Data Presentation: Comparative Tables

Table 1: Antifungal Activity - Lanosterol 14α-Demethylase Inhibition
CompoundTarget EnzymeIC50 (µM)OrganismReference
This compound (Hypothetical) Lanosterol 14α-demethylase-Candida albicans-
FluconazoleLanosterol 14α-demethylase0.02 - 0.2Candida albicans[2][4][16]
VoriconazoleLanosterol 14α-demethylase0.003 - 0.06Aspergillus fumigatus[6][15][17]

Note: Specific IC50 values for the target compound are not available in the reviewed literature. Experimental determination is required.

Table 2: Anticancer Activity - Aromatase Inhibition
CompoundTarget EnzymeIC50 (nM)Cell LineReference
This compound (Hypothetical) Aromatase (CYP19A1)-MCF-7-
LetrozoleAromatase (CYP19A1)0.2 - 2.8Human Placental Microsomes[1][13][18][19]
AnastrozoleAromatase (CYP19A1)10 - 15Human Placental Microsomes[7][8][10][14][20]

Note: Specific IC50 values for the target compound are not available in the reviewed literature. Experimental determination is required.

Table 3: Anticancer Activity - Cytotoxicity
CompoundCell LineIC50 (µM)AssayReference
This compound (Hypothetical) MCF-7 (Breast Cancer)-MTT-
LetrozoleMCF-7 (Aromatase transfected)~0.01Proliferation[18]
AnastrozoleMCF-7 (Aromatase transfected)~0.1Proliferation[14]
Related Triazole Derivative (Compound 4d)MCF-7 (Breast Cancer)6.73MTT[9]

Note: Specific IC50 values for the target compound are not available in the reviewed literature. Experimental determination is required.

Table 4: Antibacterial Activity - DNA Gyrase Inhibition
CompoundTarget EnzymeIC50 (µM)OrganismReference
This compound (Hypothetical) DNA Gyrase-E. coli-
CiprofloxacinDNA Gyrase0.5 - 2E. coli[21]
NovobiocinDNA Gyrase0.1E. coli[11]

Note: Specific IC50 values for the target compound are not available in the reviewed literature. Experimental determination is required.

Table 5: Antioxidant Activity - DPPH Radical Scavenging
CompoundIC50 (µg/mL)StandardReference
This compound (Hypothetical) -Ascorbic Acid-
Related Triazole Derivative (Compound 5b)5.84Ascorbic Acid[13][15]
Ascorbic Acid3-10-[13][15]

Note: Specific IC50 values for the target compound are not available in the reviewed literature. Experimental determination is required.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Lanosterol 14α-Demethylase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against fungal lanosterol 14α-demethylase.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (e.g., from Candida albicans).

  • Lanosterol (substrate).

  • NADPH-cytochrome P450 reductase.

  • NADPH.

  • Test compound (this compound) and positive controls (Fluconazole, Voriconazole) dissolved in DMSO.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • HPLC system for analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the enzyme.

  • Add the test compound or control at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding lanosterol and NADPH.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analyze the reaction mixture by HPLC to quantify the amount of product formed (or substrate consumed).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[22][23][24]

Aromatase (CYP19A1) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against human aromatase.

Materials:

  • Human placental microsomes or recombinant human aromatase.

  • [³H]-Androstenedione (substrate).

  • NADPH.

  • Test compound and positive controls (Letrozole, Anastrozole) dissolved in DMSO.

  • Reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Activated charcoal suspension.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, aromatase source, and NADPH.

  • Add the test compound or control at various concentrations.

  • Initiate the reaction by adding [³H]-Androstenedione.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding chloroform.

  • Add activated charcoal suspension to adsorb the unreacted substrate.

  • Centrifuge to pellet the charcoal.

  • Transfer the aqueous supernatant (containing the released ³H₂O) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.[6][9][25][26][27]

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Cell culture medium and supplements.

  • Test compound and positive controls.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or control for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli).

  • Relaxed plasmid DNA (e.g., pBR322).

  • ATP.

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

  • Test compound and positive controls (Ciprofloxacin, Novobiocin).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Set up reaction mixtures containing the reaction buffer, relaxed plasmid DNA, and ATP.

  • Add the test compound or control at various concentrations.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

  • Quantify the band intensities to determine the IC50 value.[5][11][12][19][28]

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant potential of the test compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Test compound and a standard antioxidant (e.g., Ascorbic acid).

  • Methanol.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and the standard in methanol.

  • Add the test compound or standard solutions to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. The reduction of DPPH by an antioxidant leads to a decrease in absorbance.

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[13][14][15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.

Lanosterol_Inhibition Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Intermediate Intermediate Ergosterol Ergosterol Intermediate->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Lanosterol_14a_demethylase->Intermediate Triazole This compound (or Fluconazole/Voriconazole) Triazole->Lanosterol_14a_demethylase Inhibits

Caption: Lanosterol 14α-demethylase inhibition pathway.

Aromatase_Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) TumorGrowth Hormone-Receptor+ Breast Cancer Growth Estrogens->TumorGrowth Aromatase->Estrogens Triazole This compound (or Letrozole/Anastrozole) Triazole->Aromatase Inhibits

Caption: Aromatase inhibition pathway in breast cancer.

p53_MDM2_Interaction cluster_normal Normal Cell cluster_cancer Cancer Cell p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Low Affinity Apoptosis_normal Apoptosis & Cell Cycle Arrest p53_normal->Apoptosis_normal p53_cancer p53 MDM2_cancer MDM2 (Overexpressed) p53_cancer->MDM2_cancer High Affinity Binding Degradation p53 Degradation MDM2_cancer->Degradation Triazole This compound Triazole->MDM2_cancer Inhibits Interaction

Caption: p53-MDM2 interaction and its inhibition.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Test Compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze DNA_Gyrase_Workflow Start Prepare Reaction Mix (Relaxed DNA, ATP, Buffer) Add_Compound Add Test Compound and DNA Gyrase Start->Add_Compound Incubate Incubate (37°C) Add_Compound->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (UV light) Electrophoresis->Visualize Analyze Quantify Bands and Determine IC50 Visualize->Analyze

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted 4H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological landscape of substituted 4H-1,2,4-triazole-3-thiols reveals a versatile scaffold with significant potential in antimicrobial and anticancer applications. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by quantitative experimental data, to aid researchers and drug development professionals in the rational design of novel therapeutic agents.

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous approved drugs. The introduction of a thiol group at the 3-position and various substituents on the triazole ring gives rise to a class of compounds with a broad spectrum of biological activities. Understanding the relationship between the chemical structure of these derivatives and their biological efficacy is paramount for optimizing their therapeutic potential.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Substituted 4H-1,2,4-triazole-3-thiols have demonstrated notable activity against a range of pathogenic bacteria and fungi. The nature and position of substituents on the triazole core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

A key observation in the SAR of these compounds is the influence of electronic effects. The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or nitro groups (-NO2), on the aromatic rings attached to the triazole scaffold often enhances antimicrobial activity.[1][2] Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) can also contribute to increased potency, suggesting a complex interplay of electronic and steric factors in receptor binding.[2]

The following table summarizes the in vitro antimicrobial activity of a selection of substituted 4H-1,2,4-triazole-3-thiol derivatives against various microbial strains, presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)S. typhi (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
4c 4-Cl-C₆H₄1620----[2]
4e 4-NO₂-C₆H₄--2531Good ActivityGood Activity[2]
Series 1 Various S-substituents31.25 - 62.5-31.25 - 62.5-31.25 - 62.5-[1]

Note: '-' indicates data not available in the cited source. "Good Activity" indicates significant inhibition as reported, without specific MIC values.

Anticancer Activity: A Promising Frontier in Oncology Research

The anticancer potential of substituted 4H-1,2,4-triazole-3-thiols is an area of growing interest. These compounds have exhibited cytotoxic effects against various cancer cell lines, with their efficacy being highly dependent on the specific molecular structure.

Hydrazone derivatives of 1,2,4-triazole-3-thiols have emerged as particularly promising anticancer agents.[3] The introduction of different aromatic and heterocyclic moieties through a hydrazone linkage can significantly modulate their cytotoxic activity. For instance, compounds bearing 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene have shown high activity against multiple cancer cell lines.[3]

The table below presents the half-maximal inhibitory concentration (IC50) values for selected substituted 4H-1,2,4-triazole-3-thiol derivatives against different human cancer cell lines.

Compound IDSubstituent DetailsCell LineIC50 (µM)Reference
Hydrazone 4 Hydrazone derivativeIGR39, MDA-MB-231, Panc-12 - 17[3]
Hydrazone 14 Hydrazone derivativeIGR39, MDA-MB-231, Panc-12 - 17[3]
Hydrazone 18 Hydrazone derivativeIGR39, MDA-MB-231, Panc-12 - 17[3]
Compound 17 1,2,3-triazole conjugateMCF-7, Caco-20.31, 4.98[4]
Compound 22 1,2,3-triazole conjugateMCF-7, Caco-23.31, 4.98[4]
Compound 25 1,2,3-triazole conjugateMCF-7, Caco-24.46, 7.22[4]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are essential. The following sections outline the standard protocols used to evaluate the antimicrobial and anticancer activities of the compounds discussed in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the triazole derivatives is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method [1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Protocol: MTT Assay [3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the key relationships and processes.

SAR_Antimicrobial cluster_substituents Substituent Effects Triazole_Core 4H-1,2,4-Triazole-3-thiol Core EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Triazole_Core->EWG Substitution with EDG Electron-Donating Groups (e.g., -OH, -OCH3) Triazole_Core->EDG Substitution with Activity Enhanced Antimicrobial Activity EWG->Activity Often leads to EDG->Activity Can also lead to Experimental_Workflow_Anticancer start Start: Synthesized Triazole Derivatives cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture treatment 2. Treat Cells with Triazole Derivatives (Varying Concentrations) cell_culture->treatment incubation 3. Incubate for 48 hours treatment->incubation mtt_assay 4. Perform MTT Assay incubation->mtt_assay data_analysis 5. Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end End: Determine Anticancer Potency data_analysis->end

References

Independent Verification of the Biological Activity of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biological potential of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol through the lens of its structural analogs. This guide synthesizes available experimental data to provide a comparative framework for researchers, scientists, and drug development professionals.

This guide will compare the antimicrobial performance of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives, providing available quantitative data from the literature. Detailed experimental protocols for common antimicrobial and antifungal assays are also presented to support independent verification and further research.

Comparative Biological Activity of 1,2,4-Triazole-3-thiol Derivatives

The biological activity of 4,5-disubstituted-1,2,4-triazole-3-thiols is significantly influenced by the nature of the substituents at the 4- and 5-positions of the triazole ring. The following tables summarize the quantitative antimicrobial and antifungal data for a selection of these compounds, offering a valuable comparison point for estimating the potential activity of this compound.

Antibacterial Activity

The antibacterial activity of various 1,2,4-triazole-3-thiol derivatives against both Gram-positive and Gram-negative bacteria has been evaluated in several studies. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is summarized below.

CompoundGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives
4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c)S. aureus: 16, B. subtilis: 20-[2]
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)-E. coli: 25, S. typhi: 31[2]
4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives
Mannich bases with morpholine and piperidine moietiesPotent inhibitory effect against B. cereusPotent inhibitory effect against P. aeruginosa and E. coli[4]
5-phenyl-1H-1,2,4-triazole-3-thione derivatives
Arylhydrazone derivatives (32b, 32d)S. aureus: 200P. aeruginosa: 200, E. coli: 200[5]
Standard Drugs
Ciprofloxacin-S. aureus, P. aeruginosa, E. coli: (MIC not specified)[5]
AmpicillinB. subtilis, S. aureus: (MIC not specified)-[6]
Antifungal Activity

Several 1,2,4-triazole-3-thiol derivatives have been screened for their antifungal properties against various human pathogenic fungi. The available MIC data is presented below.

CompoundFungal Strain (MIC in µg/mL)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e)C. albicans: 24, A. niger: 32[2]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives
Six derivatives (5b, 5c, 5d, 5e, 5m, 5n)Showed superior activity against M. gypseum compared to Ketoconazole.[7]
Standard Drug
FluconazoleA. niger, C. albicans: (MIC not specified)[5]
KetoconazoleM. gypseum: (MIC not specified)[7]

Experimental Protocols

To facilitate the independent verification and further study of this compound and its analogs, detailed methodologies for key experiments are provided below.

Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols

A general and common method for the synthesis of the title compounds involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[1][[“]]

General Procedure:

  • Preparation of Thiosemicarbazide: An appropriate acyl hydrazide is reacted with a substituted isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazide.

  • Cyclization: The synthesized thiosemicarbazide is then refluxed in an aqueous solution of a base, such as sodium hydroxide, for several hours.

  • Purification: The reaction mixture is cooled, and the solid product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[1]

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and elemental analysis.[1][9]

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method:

This method is widely used for preliminary screening of antimicrobial activity.[1][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar is seeded with the microbial inoculum and poured into sterile Petri dishes.

  • Well Preparation: Once the agar solidifies, wells of a specific diameter are punched into the agar.

  • Application of Test Compound: A solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration is added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method provides a quantitative measure of antimicrobial activity.[2]

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under suitable conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols, which is a crucial first step in their biological evaluation.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization AcylHydrazide Acyl Hydrazide (R1-CO-NH-NH2) Thiosemicarbazide Thiosemicarbazide Intermediate AcylHydrazide->Thiosemicarbazide Reflux in Ethanol Isothiocyanate Isothiocyanate (R2-N=C=S) Isothiocyanate->Thiosemicarbazide TriazoleThiol 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->TriazoleThiol Base (e.g., NaOH) Reflux

Caption: Synthetic pathway for 4,5-disubstituted-1,2,4-triazole-3-thiols.

References

Safety Operating Guide

Proper Disposal of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol should be treated as hazardous chemical waste. Disposal must be conducted in accordance with local, state, and federal regulations. This guide provides detailed procedures for safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Hazard Data Summary

The following table summarizes the likely hazard classifications for this compound based on analogous compounds.

Hazard ClassificationAnticipated Hazard StatementGHS Pictogram
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.

I. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions:

    • Collect unused this compound and any concentrated solutions in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms.

  • Contaminated Materials:

    • Segregate all materials that have come into contact with the compound, such as pipette tips, gloves, weigh boats, and absorbent pads.

    • Place these items in a separate, clearly labeled hazardous waste container or a sealed bag designated for solid hazardous waste.

II. Spill Management:

  • Immediate Action:

    • Evacuate the immediate area if a significant amount is spilled or if dust is generated.

    • Ensure proper ventilation.

  • Cleanup Procedure:

    • For small solid spills, gently sweep or scoop the material to avoid creating dust.

    • Place the collected material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

III. Decontamination of Glassware:

  • Glassware that has been in contact with this compound should be decontaminated before washing.

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.

  • For persistent residues or the characteristic thiol odor, glassware can be soaked in a bleach solution (sodium hypochlorite) overnight in a well-ventilated area or fume hood. This oxidizes the thiol group.

IV. Final Disposal:

  • Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

Workflow and Decision Diagrams

The following diagrams illustrate the procedural workflows for safe handling and disposal.

DisposalWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Waste Collection cluster_final Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh/Handle Compound fume_hood->weigh spill Spill Occurs? weigh->spill solid_waste Collect Solid Waste in Labeled Hazardous Container spill->solid_waste No handle_spill Follow Spill Management Protocol spill->handle_spill Yes contaminated_materials Collect Contaminated Materials (Gloves, Tips) Separately solid_waste->contaminated_materials decontaminate Decontaminate Glassware (Solvent Rinse/Bleach Soak) contaminated_materials->decontaminate ehs Contact EHS for Waste Pickup decontaminate->ehs handle_spill->solid_waste

Caption: Experimental workflow for handling and disposal.

LogicalRelationship cluster_properties Inferred Properties cluster_actions Required Actions compound This compound hazard_oral Acute Oral Toxicity compound->hazard_oral hazard_skin Skin/Eye Irritant compound->hazard_skin hazard_resp Respiratory Irritant compound->hazard_resp hazard_odor Potential Stench compound->hazard_odor decision Treat as Hazardous Waste? hazard_oral->decision hazard_skin->decision hazard_resp->decision hazard_odor->decision ppe Wear Full PPE decision->ppe Yes (Precautionary Principle) hood Use Fume Hood decision->hood Yes (Precautionary Principle) segregate Segregate Waste decision->segregate Yes (Precautionary Principle) prof_disp Professional Disposal decision->prof_disp Yes (Precautionary Principle)

Caption: Logical relationship of disposal decisions.

References

Essential Safety and Operational Guide for Handling 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The following procedures are based on safety data for structurally similar triazole-thiol derivatives and are intended to ensure the safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Area of Protection Personal Protective Equipment (PPE) Specifications and Standards
Eye and Face Chemical safety goggles or eyeglasses with side shields.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Appropriate chemical-resistant gloves (e.g., nitrile rubber).Tested according to EN 374.[6] Check with glove supplier for specific breakthrough times.
Protective clothing to prevent skin exposure.Lab coat or other suitable protective clothing.[1][2][3]
Respiratory NIOSH/MSHA-approved respirator.Required when engineering controls are insufficient or when handling produces dust. A dust mask (e.g., N95) is a minimum precaution.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances, particularly strong oxidizing agents.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible in the storage and handling areas.[1][2]

2.2. Handling and Use

  • Preparation: Before handling, ensure all required PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation and accumulation.[1] Use appropriate tools (e.g., spatula) for transfers.

  • In Use: Avoid all direct contact with skin, eyes, and clothing.[1][4] Do not breathe in dust or fumes.[3][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3] Remove and wash contaminated clothing before reuse.[1][2]

2.3. Accidental Release Measures

  • Spill: In case of a spill, wear appropriate PPE as outlined in Section 1.

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Clean-up: For solid spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][2][3] Ventilate the area of the spill.[1]

2.4. First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][5]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3][5]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[3][5]

Disposal Plan

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be considered hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations. This should be done through an approved waste disposal plant.[3] Do not dispose of it down the drain or into the environment.[3][4]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_workspace weigh_transfer Weighing and Transfer (Minimize Dust) prep_workspace->weigh_transfer experiment Experimental Use weigh_transfer->experiment spill Spill Occurs? weigh_transfer->spill post_handling Post-Handling Cleanup (Wash Hands, Decontaminate) experiment->post_handling experiment->spill exposure Exposure Occurs? experiment->exposure collect_waste Collect in Labeled Hazardous Waste Container post_handling->collect_waste end_op End of Operation post_handling->end_op dispose Dispose via Approved Waste Management Service collect_waste->dispose spill->experiment No spill_response Follow Spill Cleanup Protocol spill->spill_response Yes exposure->post_handling No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes spill_response->experiment first_aid->post_handling start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.